molecular formula C₂₈H₄₁D₃O₂ B1158204 trans-Doxercalciferol-d3

trans-Doxercalciferol-d3

Cat. No.: B1158204
M. Wt: 415.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Doxercalciferol-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₄₁D₃O₂ and its molecular weight is 415.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₈H₄₁D₃O₂

Molecular Weight

415.67

Synonyms

(1R,3S,5E)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d3;  _x000B_(1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol-d3; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of trans-Doxercalciferol-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Doxercalciferol (


-hydroxyvitamin D2) therapeutics, the 5,6-trans isomer  represents a critical degradation product and process impurity. The trans-Doxercalciferol-d3  isotope-labeled standard is essential for accurate quantification of this impurity in biological matrices using LC-MS/MS, correcting for ionization suppression and extraction variability.[1]

This guide details the technical workflow for synthesizing 5,6-trans-Doxercalciferol-d3 via the controlled iodine-catalyzed photoisomerization of Doxercalciferol-d3.[1] It focuses on the thermodynamic manipulation of the triene system and the rigorous characterization required to distinguish the trans (5E, 7E) geometry from the biologically active cis (5Z, 7E) form.

Molecular Architecture & Stability

The Triene System

Doxercalciferol possesses a conjugated triene system (C5, C7, C10-19).[1] The natural pharmacophore exists in the 5,6-cis configuration. However, this system is chemically labile:

  • Thermal Stress: Induces [1,7]-sigmatropic hydrogen shifts (Pre-vitamin D formation).[1]

  • Iodine/Light: Catalyzes rotation around the C5-C6 double bond, relaxing the sterically strained cis form into the thermodynamically more stable 5,6-trans isomer (also known as the tachysterol-like geometry).

Deuterium Labeling Strategy

To serve as an effective Internal Standard (IS), the deuterium label (-d3) is typically located on the C-28 methyl group of the side chain or the C-19 exocyclic methylene .[1]

  • Stability: The C-28 position is metabolically stable and distant from the reactive triene system, preventing deuterium scrambling during the isomerization process.

  • Mass Shift: A +3 Da shift (M+3) ensures clean separation from the native impurity in mass spectrometry.[1]

Strategic Synthesis: Iodine-Catalyzed Isomerization

While total synthesis is possible, the industry-standard route for generating the trans-impurity standard involves the stereoselective isomerization of the parent cis-Doxercalciferol-d3.

Reaction Mechanism

The transformation is driven by the reversible addition of an iodine radical to the C5-C6 double bond. This breaks the


-bond, allowing free rotation.[1] Upon elimination of the iodine radical, the molecule reforms the double bond, favoring the trans geometry to relieve steric strain between the C7-H and C19-H protons.

IsomerizationMechanism cluster_legend Reaction Conditions Cis Cis-Doxercalciferol-d3 (5Z, 7E) Sterically Strained Intermediate Transition State (Iodine Radical Adduct) Free Rotation at C5-C6 Cis->Intermediate + I• (Radical Attack) Trans This compound (5E, 7E) Thermodynamically Stable Intermediate->Trans - I• (Elimination) Trans->Intermediate Reversible cond Catalyst: Iodine (I2) Solvent: Ether/Hexane Trigger: Diffuse Light

Figure 1: Mechanism of Iodine-Catalyzed Cis-Trans Isomerization.[1]

Detailed Experimental Protocol

Pre-requisites:

  • Starting Material: Doxercalciferol-d3 (typically labeled at C-28, >98% isotopic purity).[1]

  • Environment: Low-actinic light (amber glassware) to prevent uncontrolled photo-degradation to suprasterols.[1]

Isomerization Workflow
  • Preparation: Dissolve 10 mg of Doxercalciferol-d3 in 5 mL of anhydrous diethyl ether or n-hexane in an amber round-bottom flask.

  • Catalysis: Add a catalytic amount of iodine (

    
    ) solution (2% w/v in hexane). The molar ratio of Substrate:
    
    
    
    should be approximately 100:1.
  • Reaction: Stir the solution at room temperature (20-25°C) under diffuse light for 30–60 minutes.

    • Note: Monitor via TLC or HPLC.[1] The equilibrium typically shifts to ~60:40 (trans:cis).[1]

  • Quenching: Add 1 mL of 5% aqueous sodium thiosulfate (

    
    ) to quench the iodine (solution turns from pink/violet to colorless).
    
  • Extraction: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (Argon stream recommended).
    
Purification (Semi-Preparative HPLC)

Direct isolation is required as the reaction yields a mixture.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB, 5

m, 9.4 x 250 mm)
Mobile Phase Acetonitrile : Water (90:10 v/v) isocratic
Flow Rate 2.5 mL/min
Detection UV at 270 nm (compromise wavelength)
Retention Trans isomer typically elutes after the cis isomer due to planar geometry increasing interaction with the stationary phase.[1]

Characterization & Validation

Differentiation between the cis parent and the trans product is critical.

UV-Vis Spectroscopy (The "Bathochromic Shift")

The most immediate confirmation of the trans geometry is the shift in UV absorption maximum (


).
  • Cis-Doxercalciferol-d3:

    
    [1]
    
  • This compound:

    
    [1]
    

Why? The trans triene system is more planar than the twisted cis system, leading to better orbital overlap and a lower energy gap for the


 transition.
NMR Spectroscopy ( H-NMR, 400 MHz, )

The olefinic protons at C6 and C7 provide definitive structural proof.[1]

Proton PositionCis-Isomer (Parent)Trans-Isomer (Target)Diagnostic Feature
H-6

~6.0 ppm (d)

~6.5 ppm (d)
Significant downfield shift in trans.[1]
H-7

~6.2 ppm (d)

~5.8 ppm (d)
Upfield shift in trans.[1]
Coupling (

)


Coupling constants are similar; chemical shift is the primary identifier.[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     or 
    
    
    
    .[1]
  • Verification: The mass must be exactly +3 Da higher than the non-deuterated trans-Doxercalciferol reference standard (e.g., m/z 415.67 for d3 vs 412.65 for d0).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control (QC) Start Start: Doxercalciferol-d3 Reaction Iodine Isomerization (Hexane, RT, 30 min) Start->Reaction Quench Quench (Na2S2O3) & Dry Reaction->Quench HPLC Prep-HPLC Purification (Isolate Trans Peak) Quench->HPLC UV UV Check (Target: 273 nm) HPLC->UV NMR NMR Validation (H6/H7 Shift) HPLC->NMR Final Final Product: This compound UV->Final Pass NMR->Final Pass

Figure 2: Production and Validation Workflow.

Handling and Storage (Critical)

Vitamin D analogs are notoriously unstable.[1]

  • Light: Strictly avoid UV light (sunlight/fluorescent).[1] Use amber vials and yellow-filtered room lights if possible.[1]

  • Oxygen: Store under Argon or Nitrogen atmosphere to prevent oxidation of the triene system.

  • Temperature: Store at -20°C or lower.

  • Re-equilibration: In solution, the trans isomer can slowly revert to cis or isomerize to isotachysterol if exposed to acid traces. Always re-verify purity by HPLC prior to use as a standard.

References

  • United States Pharmacopeia (USP). Doxercalciferol Monograph: Impurity Analysis.[1] USP-NF.[1][2] (Standard regulatory framework for Doxercalciferol impurities).[1][2][3][4] [1]

  • Holick, M. F., et al. (1972).[1][5] 5,6-Trans isomers of cholecalciferol and 25-hydroxycholecalciferol.[1][5] Biochemistry, 11(14), 2715-2719.[1] (Foundational mechanism of iodine-catalyzed isomerization).

  • Verloop, A., et al. (1959).[1][6] The iodine-catalyzed isomerization of Vitamin D2.[6][7][8] Recueil des Travaux Chimiques des Pays-Bas.[1] (Classic study on cis/trans equilibrium kinetics).

  • Kumar, R., et al. (1981).[1][9] Isolation and identification of 5,6-trans-25-hydroxyvitamin D3.[1] Journal of Biological Chemistry.[9] (Biological relevance and isolation techniques).

  • Okamura, W. H., et al. (1995).[1] Vitamin D: Chemistry and Structure-Activity Relationships.[1][8][10][11][12] (Comprehensive review on Vitamin D synthetic chemistry).

Sources

trans-Doxercalciferol-d3 as a vitamin D receptor agonist

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, mechanism of action, and experimental applications of trans-Doxercalciferol-d3 , specifically focusing on its role as a Vitamin D Receptor (VDR) agonist and analytical standard.

Geometric Isomerism, VDR Activation, and Quantitative Mass Spectrometry

Executive Summary & Chemical Identity

This compound is the stable isotope-labeled (SIL) analog of the 5,6-trans isomer of Doxercalciferol (1α-hydroxyvitamin D2). While Doxercalciferol (the cis isomer) is a well-established prodrug for secondary hyperparathyroidism, the trans isomer represents a critical geometric variant that retains significant VDR binding affinity due to a unique structural mimicry known as the "pseudo-1α-hydroxyl" effect.

This compound serves two distinct, high-value roles in drug development:

  • Mechanistic Probe: It allows researchers to study the structural requirements of the VDR Ligand Binding Domain (LBD) by presenting a "locked" A-ring conformation.

  • Analytical Standard: The deuterated (-d3) form is the gold-standard Internal Standard (IS) for quantifying this specific active isomer/impurity in biological matrices via LC-MS/MS, ensuring clinical safety and accurate pharmacokinetic profiling.

PropertySpecification
Chemical Name (1R,3S,5E,7E)-1,3-dihydroxy-9,10-secoergosta-5,7,22-triene-d3
Isomeric Configuration 5,6-trans (vs. the natural 5,6-cis)
Labeling Deuterium (d3), typically at C-19 or methyl C-28
Primary Target Vitamin D Receptor (VDR) - Nuclear Transcription Factor
Molecular Weight ~415.65 g/mol (varies by labeling position)

Mechanism of Action: The "Pseudo-1α" Phenomenon

To understand trans-Doxercalciferol as an agonist, one must understand the topology of the VDR pocket.

The Cis-Trans Switch

Natural Vitamin D metabolites (like 1α,25(OH)₂D₃) exist in a 5,6-cis configuration. The 1α-hydroxyl group is the critical "anchor" that hydrogen bonds with Ser-237 and Arg-274 inside the VDR LBD.

In 5,6-trans-Doxercalciferol , the triene system is rotated 180 degrees. This rotation flips the A-ring. Remarkably, this spatial reorientation places the 3β-hydroxyl group into the exact geometric space normally occupied by the 1α-hydroxyl group of the cis hormone.

  • Result: The trans isomer mimics the active hormone without requiring a 1α-hydroxyl group (though Doxercalciferol has one, the trans rotation makes the 3β-OH the primary interacting moiety).

  • Agonist Potential: This "pseudo-1α" effect allows the trans isomer to recruit VDR co-activators (SRC-1, DRIP205) and drive gene transcription, albeit often with different potency or kinetic profiles compared to the cis form.

VDR Signaling Pathway Visualization

The following diagram illustrates the activation pathway, highlighting where the trans isomer mimics the natural ligand.

VDR_Signaling cluster_nucleus Nucleus Ligand This compound (Pseudo-1α Mimic) VDR_Cyto VDR (Cytosolic) Ligand->VDR_Cyto Binding (Kd ~0.1-10 nM) Complex Heterodimer Complex [VDR-RXR-Ligand] VDR_Cyto->Complex Translocation & Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex VDRE VDRE (Vitamin D Response Element) Promoter Region Complex->VDRE DNA Binding Transcription Gene Transcription (CYP24A1, TRPV6, RANKL) Complex->Transcription Initiation CoActivators Co-Activators (SRC-1, DRIP) CoActivators->Complex Recruitment

Figure 1: VDR activation pathway. The trans-isomer binds VDR, induces heterodimerization with RXR, and recruits co-activators to drive gene expression.

Experimental Protocols

Protocol A: Competitive VDR Binding Assay

Objective: Determine the relative binding affinity (RBA) of this compound compared to the natural ligand (1,25(OH)₂D₃).

Reagents:

  • Recombinant human VDR (LBD).

  • Radioligand: [³H]-1,25(OH)₂D₃.

  • Test Compound: this compound.

Workflow:

  • Preparation: Dilute VDR protein in binding buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 300 mM KCl, 5 mM DTT).

  • Incubation: Mix 1 pmol VDR, 0.2 nM [³H]-Ligand, and increasing concentrations of this compound (10⁻¹¹ to 10⁻⁶ M) in triplicate.

  • Equilibrium: Incubate at 4°C for 16 hours (essential for reaching equilibrium with hydrophobic ligands).

  • Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge at 2000 x g for 10 min.

  • Quantification: Measure radioactivity in the supernatant via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC₅₀.

Validation Criteria:

  • The IC₅₀ of the trans isomer should be within 1-2 logs of the cis parent. If IC₅₀ is >1000x higher, the "pseudo-1α" effect is weak in this specific analog.

Protocol B: LC-MS/MS Quantitation (Using -d3 as Internal Standard)

Objective: Use this compound as an Internal Standard (IS) to quantify trans-isomer impurities in a clinical Doxercalciferol sample.

Rationale: The -d3 isotope co-elutes with the analyte but is mass-resolved, correcting for matrix effects and ionization suppression.

LCMS_Workflow Sample Plasma/Formulation Sample Spike Spike IS: This compound Sample->Spike LLE LLE Extraction (Hexane:Ethyl Acetate) Spike->LLE Deriv Derivatization (Optional) (PTAD Reagent) LLE->Deriv Enhance Ionization LC UPLC Separation (C18 Column) Deriv->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Analytical workflow for quantifying doxercalciferol isomers using the d3-labeled standard.

Step-by-Step Methodology:

  • Spiking: Add 50 µL of this compound (10 ng/mL working solution) to 200 µL of plasma/sample.

  • Extraction (LLE): Add 1 mL Hexane:Ethyl Acetate (9:1). Vortex 5 min. Centrifuge.

  • Drying: Evaporate supernatant under Nitrogen stream.

  • Reconstitution: Dissolve in MeOH:H₂O (70:30).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Methanol/Acetonitrile.

    • Critical: Isomeric separation of cis (Doxercalciferol) and trans peaks is required.

  • MS/MS Transitions (Example):

    • Analyte (trans-Doxercalciferol): m/z 413.3 → 395.3 (Water loss).

    • IS (this compound): m/z 416.3 → 398.3.

Data Summary & Interpretation

When evaluating this compound, use the following reference values to validate your experimental setup.

Parametercis-Doxercalciferoltrans-DoxercalciferolInterpretation
VDR Binding Affinity (Relative) 100% (Reference)~10 - 80%Trans isomer binds weaker but significant; acts as partial agonist.
Retention Time (C18) tR1tR1 + Δ (0.5-1.0 min)Trans isomers are typically less polar/different shape, eluting slightly later or earlier depending on phase.
Calcemic Activity HighLow/ModerateTrans isomers often show reduced hypercalcemia, making them interesting therapeutic leads.
Metabolic Stability CYP24A1 SensitiveCYP24A1 ResistantTrans geometry may hinder catabolic enzymes, prolonging half-life.

References

  • Okamura, W. H., et al. (1977). Structural and synthetic studies of 5,6-trans-vitamin D3 and the stereoisomers of 10,19-dihydrovitamin D3. Journal of Organic Chemistry.

  • Corcoran, A., et al. (2019). Vitamin D and Its Synthetic Analogs: Structure-Activity Relationship. Journal of Medicinal Chemistry.

  • Wang, X. X., et al. (2011).[1] Vitamin D receptor agonist doxercalciferol modulates dietary fat-induced renal disease.[1][2] American Journal of Physiology-Renal Physiology.

  • MedChemExpress. (2024). trans-Doxercalciferol Product Datasheet.

  • Gleason, J. L., et al. (2020). LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes. Journal of Steroid Biochemistry and Molecular Biology.

Sources

Preamble: Beyond the Canonical - The Role of Conformational Isomerism in Vitamin D Analog Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Significance of the Trans Isomer of Doxercalciferol

The clinical utility of Vitamin D and its analogs extends far beyond the classical regulation of calcium and phosphate homeostasis. Doxercalciferol (1α-hydroxyvitamin D2), a synthetic Vitamin D2 analog, is a cornerstone in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] As a pro-drug, it undergoes hepatic 25-hydroxylation via CYP27 to form 1α,25-dihydroxyvitamin D2 (ercalcitriol), the biologically active metabolite that ligates the Vitamin D Receptor (VDR).[3][4][5] The therapeutic efficacy of these molecules is predicated on their ability to bind to the VDR and modulate gene expression.[6][7]

However, the traditional understanding of this interaction often overlooks a critical aspect of Vitamin D's molecular nature: its conformational flexibility. As a seco-steroid, the single bond between carbons 6 and 7 allows for rotation, giving rise to a dynamic equilibrium between two principal conformations: the 6-s-cis and 6-s-trans isomers. While the native, biologically prevalent form exists predominantly in the 6-s-cis conformation, the 6-s-trans isomer, though less stable, presents a unique structural paradigm.[8] This guide delves into the profound biological significance of this often-overlooked trans isomer, exploring how its distinct stereochemistry can translate into a differentiated pharmacological profile, a concept of immense interest to drug development professionals.

The Structural Basis of Isomerism: A Tale of Two Conformations

The biological activity of any ligand is inextricably linked to its three-dimensional structure. For Vitamin D analogs, the A-ring can rotate relative to the C/D-ring system around the C6-C7 bond. This rotation is the basis for cis-trans isomerism.

  • The 6-s-cis Isomer: This is the thermodynamically favored conformation, resembling the structure of the pre-isomerization steroid backbone. It is the predominant form found in solution and is considered the canonical active conformation.

  • The 6-s-trans Isomer: This is a more extended, less stable conformation. The transition from cis to trans requires overcoming a significant energy barrier and can be induced by factors such as photoisomerization.[8] Although it rapidly reverts to the cis form, its transient existence and unique shape are key to its distinct biological properties.

The fundamental causality behind investigating the trans isomer is rooted in the principles of Structure-Activity Relationships (SAR).[9] A change in shape, even a transient one, can dramatically alter how a molecule interacts with its biological target.

G Cis 6-s-cis Isomer (Native Conformation) Thermodynamically Stable Trans 6-s-trans Isomer (Extended Conformation) Less Stable Cis->Trans Energy Input (e.g., UV Light) Trans->Cis Thermal Relaxation caption Diagram 1: The dynamic equilibrium between cis and trans conformers of Doxercalciferol.

Caption: The dynamic equilibrium between cis and trans conformers of Doxercalciferol.

Differential Engagement with the Vitamin D Receptor (VDR)

The biological effects of Doxercalciferol's active metabolite are mediated through the VDR, a nuclear transcription factor.[10][11] The binding of a ligand to the VDR's ligand-binding pocket (LBP) induces a conformational change, facilitating heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to Vitamin D Response Elements (VDREs) on target genes.[11]

The extended geometry of the trans isomer fundamentally alters its fit within the LBP compared to the cis isomer. This has two critical consequences:

  • Altered Binding Affinity: The trans isomer may exhibit a different, often lower, binding affinity for the VDR. This is because the precise network of hydrophobic and hydrogen-bonding interactions that stabilize the ligand-receptor complex is dependent on the ligand's shape.

  • Differential Co-regulator Recruitment: More significantly, the unique conformation of the VDR induced by the trans isomer can alter the surface presented for interaction with co-activator and co-repressor proteins. This is a key mechanistic principle in nuclear receptor pharmacology. A different set of co-regulators can lead to a completely different transcriptional outcome, even from the same VDRE.

This differential signaling is the basis for developing "dissociated" Vitamin D analogs—compounds that can, for example, retain potent anti-proliferative or anti-inflammatory effects while exhibiting lower calcemic activity.[8]

Table 1: Hypothetical Comparative VDR Interaction Profile

Feature6-s-cis Isomer (Canonical)6-s-trans Isomer (Hypothesized)Causality
Binding Affinity HighPotentially LowerSub-optimal fit in the LBP due to extended conformation.
VDR Conformation "Canonical" Active State"Alternative" Active StateDifferent ligand shape induces a distinct receptor conformation.
Co-regulator Profile Standard recruitmentDifferential recruitmentAltered receptor surface favors binding of a different co-regulator subset.
Transcriptional Output Strong calcemic gene activationPotentially biased signaling (e.g., less calcemic, more anti-proliferative)Different co-regulators drive expression of different gene subsets.

Experimental Workflow: Quantifying Isomer-Specific Activity

To validate the biological significance of the trans isomer, a series of well-defined, self-validating experimental protocols must be employed.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity (RBA) of the trans isomer of 1α,25-dihydroxyvitamin D2 for the VDR compared to the cis isomer and the native hormone, 1α,25-dihydroxyvitamin D3.

Methodology:

  • Receptor Preparation: Utilize a source of VDR, such as recombinant human VDR or nuclear extracts from a VDR-expressing cell line (e.g., MCF-7).

  • Reaction Setup: Incubate a fixed concentration of high-affinity radioligand (e.g., [³H]-1α,25(OH)₂D₃) with the VDR preparation in the presence of increasing concentrations of unlabeled competitor (cis-isomer, trans-isomer, or unlabeled 1α,25(OH)₂D₃ as a positive control).

  • Equilibration: Incubate reactions to equilibrium (e.g., 2-4 hours at 4°C) to allow for competitive binding.

  • Separation: Separate bound from free radioligand using a method like hydroxylapatite adsorption or dextran-coated charcoal. This step is critical for accurate quantification.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ value (concentration of competitor that displaces 50% of the radioligand). The RBA is calculated relative to the positive control.

Protocol 2: VDR-Mediated Reporter Gene Assay

Objective: To measure the functional consequence of VDR binding by quantifying the transcriptional activation potential of each isomer.

Methodology:

  • Cell System: Use a suitable mammalian cell line (e.g., HEK293T) that is readily transfectable.

  • Transfection: Co-transfect cells with three plasmids:

    • A VDR expression vector.

    • An RXR expression vector.

    • A reporter plasmid containing a luciferase gene driven by a promoter containing multiple VDREs (e.g., from the osteocalcin or CYP24A1 gene promoter).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: Following transfection and recovery, treat the cells with vehicle control, a positive control (1α,25(OH)₂D₃), and a dose-response curve of the cis and trans isomers of 1α,25-dihydroxyvitamin D2.

  • Incubation: Incubate for 18-24 hours to allow for gene transcription and translation of the luciferase enzyme.

  • Lysis and Readout: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the fold-induction over vehicle control against the log concentration of the compound to determine the EC₅₀ (effective concentration for 50% maximal response) and Emax (maximum activation).

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Doxercalciferol Metabolite (cis or trans isomer) VDR VDR Ligand->VDR Binding & Conformational Change RXR RXR VDR->RXR Heterodimerization CoReg Co-regulators (Co-activators/ Co-repressors) VDR->CoReg Recruitment VDRE VDRE VDR->VDRE Binds to DNA RXR->CoReg Recruitment RXR->VDRE Binds to DNA CoReg->VDRE Binds to DNA Gene Target Gene VDRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA caption Diagram 2: VDR signaling pathway highlighting co-regulator recruitment.

Caption: VDR signaling pathway highlighting co-regulator recruitment.

Therapeutic Implications and Future Research

The primary biological significance of the trans isomer of Doxercalciferol lies in its potential for a dissociated therapeutic profile. A molecule that could effectively suppress PTH[10] while having a reduced impact on intestinal calcium absorption[12] would represent a significant advance in the management of CKD-Mineral and Bone Disorder, minimizing the risk of hypercalcemia.[13]

However, the major hurdle for therapeutic development is the isomer's instability. Future research must focus on:

  • Conformationally Locked Analogs: Synthesizing novel analogs where the A-ring is "locked" in the 6-s-trans conformation through chemical modifications. This would create a stable molecule that exclusively presents the trans geometry to the VDR.

  • Comprehensive SAR Studies: Elucidating the precise structural requirements within the trans conformation that lead to desired downstream effects.

  • Advanced In Vivo Models: Utilizing sophisticated animal models to assess the calcemic and bone-specific activities of stabilized trans-isomers.

References

  • Title: Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site. Source: Vertex Pharmaceuticals.
  • Title: What is the mechanism of Doxercalciferol?
  • Title: HECTOROL® doxercalciferol. Source: American Kidney Fund.
  • Title: DOXERCALCIFEROL. Source: Pfizer.
  • Title: Hectorol (doxercalciferol) dosing, indications, interactions, adverse effects, and more. Source: Medscape.
  • Title: Doxercalciferol (Hectorol) for patients undergoing renal dialysis. Source: Clinician.com.
  • Title: Doxercalciferol 4mcg/2mL Solution for Injection: A Clinical Profile. Source: GlobalRx.
  • Title: Doxercalciferol Injection: Package Insert / Prescribing Info / MOA. Source: Drugs.com.
  • Title: Doxercalciferol (Hectorol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Source: WebMD.
  • Title: CAPSULES (doxercalciferol) DESCRIPTION Doxercalciferol, the active ingredient in Hectorol.
  • Title: Doxercalciferol | C28H44O2 | CID 5281107. Source: PubChem - NIH.
  • Title: Comparative review of the pharmacokinetics of vitamin D analogues. Source: PubMed.
  • Title: Doxercalciferol – Knowledge and References. Source: Taylor & Francis.
  • Title: Doxercalciferol Monograph for Professionals. Source: Drugs.com.
  • Title: 5,6-Trans isomers of cholecalciferol and 25-hydroxycholecalciferol. Substitutes for 1,25-dihydroxycholecalciferol in anephric animals. Source: Biochemistry.
  • Title: A Comparative Guide to the Biological Activity of Cis and Trans Isomers. Source: Benchchem.
  • Title: Direct suppression of Pth gene expression by the vitamin D prohormones doxercalciferol and calcidiol requires the vitamin D receptor. Source: PubMed.
  • Title: Pre-doxercalciferol. Source: BOC Sciences.
  • Title: Vitamin D Receptor. Source: Wikipedia.
  • Title: Vitamin D receptor agonist doxercalciferol modulates dietary fat-induced renal disease and renal lipid metabolism. Source: American Journal of Physiology-Renal Physiology.
  • Title: Structure Activity Rel
  • Title: Synthesis of 6-s-Cis and 6-s-Trans A-Ring Modified Vitamin D Analogues.

Sources

Technical Guide: Design, Synthesis, and Validation of Deuterated Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Isotope Effect in Secosteroids

The therapeutic and diagnostic utility of Vitamin D3 (cholecalciferol) is governed by its metabolic flux. While 1


,25-dihydroxyvitamin D3 (

) is the potent hormonal ligand for the Vitamin D Receptor (VDR), its clinical application is limited by rapid catabolism and hypercalcemic toxicity.

This guide details the engineering of deuterated Vitamin D analogs. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can stabilize the molecule against Cytochrome P450-mediated oxidation without altering VDR binding affinity. The carbon-deuterium (C-D) bond is approximately 6–10 times stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy. Strategic substitution at metabolic "soft spots"—specifically C-24, C-26, and C-27—retards CYP24A1-driven degradation, extending the biological half-life of the compound.

Mechanistic Architecture: CYP24A1 Blockade

The primary failure mode for Vitamin D therapeutics is the multicatalytic enzyme CYP24A1 , which initiates the C-24 oxidation pathway. This pathway converts active


 into biologically inactive calcitroic acid.
Metabolic Pathway & Deuterium Interception

The following diagram illustrates the canonical metabolic activation and degradation pathways, highlighting where deuteration arrests catabolism.

VitaminD_Metabolism VitD3 Vitamin D3 (Cholecalciferol) Calcidiol 25(OH)D3 (Calcidiol) VitD3->Calcidiol CYP2R1 (Liver) Calcitriol 1,25(OH)2D3 (Calcitriol - Active) Calcidiol->Calcitriol CYP27B1 (Kidney) CYP24A1_Path C-24 Oxidation Pathway (Degradation) Calcitriol->CYP24A1_Path CYP24A1 Calcitroic Calcitroic Acid (Inactive Excretion) CYP24A1_Path->Calcitroic Multi-step Oxidation Blockade DEUTERIUM BLOCKADE (C-24, C-26, C-27) Blockade->CYP24A1_Path Kinetic Isotope Effect (Retards Oxidation)

Figure 1: Metabolic flux of Vitamin D3.[1] Deuterium substitution at C-24/C-26/C-27 inhibits the rate-limiting step of CYP24A1 catabolism.

Strategic Synthesis: The Convergent Protocol

To synthesize high-purity deuterated analogs (e.g.,


), a convergent synthesis  strategy is superior to linear modification. This approach couples a pre-functionalized CD-ring fragment with an A-ring precursor.[2]
Core Methodology: Lythgoe-Inhoffen Coupling

This protocol utilizes the Wittig-Horner reaction to couple the A-ring phosphine oxide with the CD-ring ketone (Grundmann’s ketone derivative).

Phase 1: Synthesis of the Deuterated Side Chain (

-fragment)

The critical step is introducing the deuterium label into the side chain before coupling to the core ring system.

Reagents:

  • Methyl ester precursor (C-25 ester)

  • 
     (Trideuteromethylmagnesium iodide) or 
    
    
    
  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Preparation: Dissolve the C-25 ester precursor (derived from the Inhoffen-Lythgoe diol) in anhydrous THF under Argon atmosphere. Cool to 0°C.

  • Grignard Addition: Slowly add 3.0 equivalents of

    
     (prepared from 
    
    
    
    and Mg turnings). The excess is required to ensure complete conversion of the ester to the tertiary alcohol.
    • Mechanism:[3][4] The Grignard reagent attacks the ester carbonyl twice, introducing two

      
       groups at the C-25 position.
      
  • Quench: Quench the reaction with saturated

    
    . Extract with ethyl acetate.
    
  • Purification: Silica gel chromatography.

    • Result: This yields the CD-ring fragment with a

      
      -labeled side chain (26,27-hexadeutero-25-hydroxy side chain).
      
Phase 2: Wittig-Horner Coupling

Reagents:

  • A-Ring Phosphine Oxide (Lithiated)

  • Deuterated CD-Ring Ketone (from Phase 1)

Protocol:

  • Deprotonation: Treat the A-ring phosphine oxide with

    
    -Butyllithium (
    
    
    
    -BuLi) in THF at -78°C to generate the phosphinoxy carbanion. The deep red color indicates anion formation.
  • Coupling: Cannulate the solution of the deuterated CD-ring ketone into the reaction vessel.

  • Elimination: Allow the mixture to warm to room temperature. The intermediate betaine undergoes spontaneous elimination to form the triene system (the vitamin D backbone).

  • Deprotection: Remove silyl protecting groups (TBS/TES) using Tetrabutylammonium fluoride (TBAF) or camphorsulfonic acid (CSA) in methanol.

Synthetic Workflow Diagram

Synthesis_Workflow Ester C-25 Ester (CD-Ring Precursor) Grignard Grignard Reaction (Side Chain Construction) Ester->Grignard Reagent CD3-Mg-I (Deuterated Grignard) Reagent->Grignard Ketone d6-CD-Ring Ketone Grignard->Ketone Yield >85% Coupling Wittig-Horner Coupling Ketone->Coupling ARing A-Ring Phosphine Oxide ARing->Coupling n-BuLi, -78°C Final 26,27-d6-1,25(OH)2D3 (Target Analog) Coupling->Final Deprotection

Figure 2: Convergent synthesis workflow for d6-Vitamin D3 analogs using the Lythgoe-Inhoffen approach.

Analytical Validation: LC-MS/MS

Deuterated analogs are the "Gold Standard" internal standards (IS) for clinical mass spectrometry because they co-elute (or nearly co-elute) with the analyte and experience the exact same matrix effects (ion suppression/enhancement), yet are mass-resolvable.

Isotope Dilution Mass Spectrometry (IDMS) Parameters

When validating the synthesized compound, the following Multiple Reaction Monitoring (MRM) transitions are standard. Note the mass shift of +6 Da for the


 analog.
AnalytePrecursor Ion (

, m/z)
Product Ion (m/z)Loss FragmentRetention Time Shift
25(OH)D3 (Native) 401.4383.4

Reference (

)
25(OH)D3 (Native) 401.4159.1Side chain cleavageReference
25(OH)D3-

(IS)
407.4 389.4


min
25(OH)D3-

(IS)
407.4 159.1 Side chain cleavage

min

Critical Technical Note: Deuterated vitamin D analogs often elute slightly earlier than the non-deuterated forms on Reverse Phase C18 columns due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond. This separation must be accounted for in the integration window.

Validation Workflow
  • Spiking: Add fixed concentration of synthesized

    
    -IS to serum samples.
    
  • Extraction: Protein precipitation (ZnSO4/Methanol) or Liquid-Liquid Extraction (Hexane/Ethyl Acetate).

  • Derivatization (Optional): Cookson-type reagents (PTAD) can be used to enhance ionization sensitivity (Diels-Alder reaction), shifting the mass significantly but maintaining the +6 Da differential.

LCMS_Validation Sample Biological Sample (Serum/Plasma) Spike Spike with Synthesized d6-IS Sample->Spike Extract LLE / SPE Extraction Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI+ / APCI+) LC->MS Data Quantification (Area Ratio: Native/d6) MS->Data

Figure 3: LC-MS/MS Isotope Dilution workflow for validating synthesized deuterated standards.

References

  • Jones, G., Prosser, D. E., & Kaufmann, M. (2012). Cytochrome P450-mediated metabolism of vitamin D. Journal of Lipid Research. [Link]

  • Kattner, L., & Volmer, D. A. (2017).[5] Synthesis of Low Abundant Vitamin D Metabolites and Assaying Their Distribution in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen. [Link]

  • Sakaki, T., et al. (2000). Metabolism of Vitamin D3 by Cytochrome P450 24A1. Science. [Link]

  • NIST (National Institute of Standards and Technology). Standard Reference Material® 972a - Vitamin D Metabolites in Frozen Human Serum. [Link]

  • Posner, G. H., & Kahraman, M. (2003). Organic chemistry of vitamin D analogues (deltanoids). European Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

pharmacokinetic studies of Doxercalciferol using trans-Doxercalciferol-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Pharmacokinetic Profiling of Doxercalciferol Subtitle: Mitigating Isomerization Artifacts via trans-Doxercalciferol-d3 Internal Standardization

Executive Summary

This application note details a high-precision LC-MS/MS protocol for the pharmacokinetic (PK) evaluation of Doxercalciferol (


-hydroxyvitamin 

), utilizing

-Doxercalciferol-

as a specialized internal standard.

Doxercalciferol is a prodrug activated hepatically to


-dihydroxyvitamin 

. A critical challenge in its bioanalysis is the reversible thermal and photochemical isomerization of the vitamin D triene system (5,6-cis) to its biologically less active 5,6-trans isomer (tachysterol analog). Standard protocols often fail to differentiate these isomers, leading to overestimation of the active drug. This guide establishes a workflow where

-Doxercalciferol-

is employed to rigorously quantify and correct for isomerization events, ensuring data integrity in regulatory PK studies.

Scientific Rationale & Mechanism

The Isomerization Challenge

Vitamin D analogs possess a conjugated triene system susceptible to sigmatropic shifts.

  • In Vivo/Ex Vivo: Exposure to light, heat, or protic solvents can convert Doxercalciferol (5Z,7E) to trans-Doxercalciferol (5E,7E).

  • Analytical Consequence: If the trans-isomer co-elutes with the cis-parent, PK data (AUC,

    
    ) will be biased.
    
  • Role of

    
    -Doxercalciferol-
    
    
    
    :
    By spiking this specific deuterated isomer, analysts can:
    • Monitor the separation efficiency of cis vs. trans species.

    • Quantify the trans-impurity generated during sample preparation.

    • Normalize the ionization efficiency specifically for the trans-isomer if it is being tracked as a metabolite.

Metabolic Pathway & Activation

Doxercalciferol requires 25-hydroxylation in the liver to become active.[1][2][3] The analysis must often track both the parent (Doxercalciferol) and the active metabolite (


).[4]

Doxercalciferol_Metabolism cluster_IS Internal Standards Dox Doxercalciferol (1α-OH-D2) [Prodrug] Liver Liver (CYP27A1/CYP2R1) Dox->Liver Bioactivation TransIso trans-Doxercalciferol (5,6-trans Isomer) [Degradant/Impurity] Dox->TransIso Isomerization (Light/Heat) ActiveMet 1α,25(OH)2D2 [Active Hormone] Liver->ActiveMet 25-Hydroxylation Inactive Calcitroic Acid (Excretion) ActiveMet->Inactive CYP24A1 (Catabolism) IS_Trans This compound (Tracks Isomer)

Figure 1: Metabolic activation of Doxercalciferol and the parallel isomerization pathway tracked by the trans-d3 standard.[5]

Experimental Protocol

Materials & Reagents
  • Analyte: Doxercalciferol (Reference Standard).[6]

  • Primary IS: Doxercalciferol-

    
     (for quantifying the parent).
    
  • Secondary IS:

    
    -Doxercalciferol-
    
    
    
    (for quantifying the trans-isomer and monitoring resolution).
  • Derivatization Agent: PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione). Note: Diels-Alder derivatization with PTAD is recommended to lock the triene conformation, preventing further isomerization during MS analysis and boosting sensitivity by 10-100x.

Sample Preparation (LLE with Derivatization)

This workflow uses Liquid-Liquid Extraction (LLE) followed by PTAD derivatization.

  • Aliquot: Transfer 200 µL of plasma/serum into amber microcentrifuge tubes (protect from light).

  • IS Spike: Add 20 µL of combined IS working solution (containing 5 ng/mL Doxercalciferol-

    
     and 5 ng/mL 
    
    
    
    -Doxercalciferol-
    
    
    ).
  • Protein Precipitation: Add 200 µL Acetonitrile to disrupt protein binding. Vortex 30s.

  • Extraction: Add 1 mL Hexane:Ethyl Acetate (90:10 v/v). Shake for 10 min.

  • Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 35°C.

  • Derivatization: Reconstitute residue in 50 µL of PTAD solution (0.5 mg/mL in Acetonitrile). Incubate at Room Temp for 30 min (protect from light).

  • Quench: Add 20 µL water to quench excess PTAD.

  • Transfer: Transfer to autosampler vials for LC-MS/MS.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex F5, 2.1 x 100 mm, 1.7 µm). Phenyl phases provide superior selectivity for cis/trans isomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water with 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 50% B

    • 1-6 min: Ramp to 95% B (Isomer separation window)

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 50% B

  • Ionization: ESI Positive Mode (PTAD adducts form strong

    
     or 
    
    
    
    ions).

MRM Transitions (PTAD-Derivatives):

Analyte Precursor (m/z) Product (m/z) Role
Doxercalciferol (cis) 588.4 298.2 Quant (Parent)
Doxercalciferol-d3 (cis) 591.4 301.2 IS (Parent)
trans-Doxercalciferol 588.4 298.2 Quant (Impurity)*

| This compound | 591.4 | 301.2 | IS (Impurity) |

*Note: Cis and Trans isomers have identical mass transitions. They MUST be separated chromatographically. The trans-d3 IS confirms the retention time of the trans-analyte.

Workflow Visualization

PK_Workflow cluster_QC Quality Control Sample Plasma Sample (Doxercalciferol) Spike IS Addition (Cis-d3 + Trans-d3) Sample->Spike Extract LLE Extraction (Hexane/EtOAc) Spike->Extract Deriv PTAD Derivatization (Locks Isomers) Extract->Deriv LC LC Separation (Phenyl-Hexyl Column) Deriv->LC MS MS/MS Detection (MRM Mode) LC->MS Check Check Resolution (Rs > 1.5) LC->Check Data Data Processing Cis/Trans Ratio Calculation MS->Data

Figure 2: Analytical workflow emphasizing the derivatization step to lock stereochemistry.

Data Analysis & Pharmacokinetic Parameters

Isomer Resolution Calculation

Before calculating concentrations, ensure chromatographic separation (


) between the cis-parent and trans-impurity using the specific IS peaks:


Requirement:

is mandatory to report valid PK data.
Quantitative Calculation

Calculate the concentration of Doxercalciferol using the ratio of Analyte Area / Cis-IS Area . If quantifying the trans-isomer (as a stability marker), use Trans-Analyte Area / Trans-IS Area .

PK Parameter Estimation

Using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin):

  • 
    :  Maximum observed concentration.
    
  • 
    :  Area under the curve (measure of total exposure).
    
  • 
    :  Terminal elimination half-life.
    
  • 
    :  Plot 
    
    
    
    over time to detect in vivo isomerization vs. ex vivo degradation.

References

  • FDA Prescribing Information. Hectorol (Doxercalciferol) Capsules and Injection. U.S. Food and Drug Administration. Link

  • Knutson, J. C., et al. (1995). Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D2 metabolites decreases endogenous 1 alpha, 25-dihydroxyvitamin D3 in rats and monkeys.[7][8] Endocrinology.[8] Link

  • Murao, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules.[1][8][9][10][11][12][13] Link

  • Jones, G., et al. (2006). Evidence for the activation of 1alpha-hydroxyvitamin D2 by 25-hydroxyvitamin D-24-hydroxylase.[5] PubMed. Link

  • Holmquist, B., et al. Validation of a Bioanalytical Method for Serum Ergocalciferol and Cholecalciferol by LC-MS/MS. LabCorp Technical Note. Link

Sources

use of deuterated standards in vitamin D analog research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Vitamin D Analogs Using Deuterated Standards

Abstract

The development of Vitamin D analogs (e.g., paricalcitol, maxacalcitol) aims to dissociate the potent anti-proliferative effects of 1,25-dihydroxyvitamin D from its hypercalcemic side effects. However, quantifying these analogs in biological matrices is plagued by three challenges: (1) lipophilicity leading to poor recovery, (2) low physiological concentrations (pg/mL range), and (3) structural isomerism (epimers) that mimics endogenous metabolites. This guide details a self-validating Stable Isotope Dilution Assay (SIDA) protocol, utilizing deuterated internal standards and PTAD derivatization to ensure regulatory-grade accuracy.

Part 1: The Principle of Stable Isotope Dilution (SIDA)

In Vitamin D research, simple internal standards (structural analogs) are insufficient due to significant matrix effects in LC-MS/MS (ion suppression). SIDA employs a stable isotopologue—an analyte labeled with deuterium (


) or Carbon-13 (

)—that is chemically identical to the target drug but distinguishable by mass.

Mechanism of Error Correction: Because the deuterated standard is added before sample preparation, it experiences the exact same extraction inefficiencies and ionization suppression as the analyte. Therefore, the ratio of Analyte/Standard remains constant, correcting for errors in real-time.

Critical Selection of Deuterated Standards
  • Deuterium Position: Avoid acidic positions where H/D exchange can occur in solution. Preferred positions are the side chain (C26, C27) or the A-ring (C6, C19).

  • Mass Shift: A minimum shift of +3 Da (d3) is required to avoid overlap with the natural isotopic envelope (

    
    , 
    
    
    
    ) of the analyte. A +6 Da (d6) shift is optimal for minimizing "cross-talk."

SIDA_Workflow Sample Biological Sample (Serum/Plasma) Spike Spike Deuterated IS (e.g., d6-Analog) Sample->Spike Equilibration Equilibration (IS binds to VDBP) Spike->Equilibration Critical Step Extraction LLE / SLE Extraction (Losses occur here) Equilibration->Extraction Co-extraction Derivatization PTAD Derivatization (Diels-Alder) Extraction->Derivatization LCMS LC-MS/MS Analysis (Ion Suppression occurs) Derivatization->LCMS Result Ratio Calculation (Area Analyte / Area IS) LCMS->Result Auto-Correction

Figure 1: The Self-Validating SIDA Workflow. The internal standard (IS) compensates for extraction losses and matrix effects because it travels the entire path with the analyte.

Part 2: The "Epimer Problem" & Column Selection

A major failure point in Vitamin D analog research is the inability to distinguish the drug from its C3-epimer. Endogenous 3-epi-25(OH)D3 is biologically less active but isobaric (same mass) as 25(OH)D3. Standard C18 columns often co-elute these, leading to falsely elevated quantification.

The Solution: Fluorophenyl (PFP) Phases PFP columns interact with the pi-electrons of the Vitamin D conjugated diene system. The spatial orientation of the hydroxyl group at C3 (alpha vs. beta) alters this interaction enough to resolve the epimers.

Epimer_Separation Analyte Vitamin D Analog Mixture (Active Drug + 3-Epi Metabolite) C18 Standard C18 Column (Hydrophobic Interaction) Analyte->C18 PFP Pentafluorophenyl (PFP) Column (Pi-Pi Interaction + Shape Selectivity) Analyte->PFP Result_Fail Co-elution (Overestimation of Drug) C18->Result_Fail Fails to resolve isomers Result_Pass Baseline Resolution (Accurate Quantitation) PFP->Result_Pass Resolves spatial isomers

Figure 2: Chromatographic Strategy. PFP phases are mandatory for separating Vitamin D analogs from their epimers.

Part 3: Detailed Protocol

Reagents & Materials
  • Analyte: Vitamin D Analog (e.g., Paricalcitol).

  • Internal Standard: Deuterated Analog (e.g., Paricalcitol-d6).[1] Note: If specific d6-analog is unavailable, d6-1,25(OH)2D3 may be used as a surrogate, but validation of recovery similarity is required.

  • Derivatization Reagent: PTAD (4-phenyl-1,2,4-triazoline-3,5-dione).[2][3][4][5][6]

  • Column: Kinetex F5 or Raptor FluoroPhenyl (2.1 x 100 mm, 1.7 µm or 2.6 µm).

Step 1: Sample Preparation (LLE with Derivatization)

Rationale: Vitamin D analogs circulate at low concentrations. PTAD derivatization increases ionization efficiency by 10-100 fold via a Diels-Alder reaction.

  • Aliquot: Transfer 200 µL of serum/plasma to a borosilicate glass tube.

  • Spike IS: Add 20 µL of Deuterated Internal Standard (working solution 5 ng/mL).

  • Equilibrate: Vortex and incubate at room temperature for 15 minutes. Critical: Allows IS to bind to Vitamin D Binding Protein (VDBP) to mimic endogenous release.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (9:1 v/v) .

  • Agitate: Vortex vigorously for 5 minutes or shaker plate for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Derivatization:

    • Reconstitute residue in 50 µL of PTAD solution (0.5 mg/mL in Acetonitrile).

    • Incubate at Room Temp for 30 minutes (protect from light).

    • Quench reaction with 50 µL of water.

Step 2: LC-MS/MS Parameters

Mobile Phase:

  • A: Water + 0.1% Formic Acid.[5][7]

  • B: Methanol + 0.1% Formic Acid.[8] (Methanol is preferred over Acetonitrile for PFP pi-pi interactions).

Gradient (PFP Column):

  • 0-1 min: 50% B

  • 1-5 min: Ramp to 95% B

  • 5-7 min: Hold 95% B

  • 7.1 min: Re-equilibrate 50% B

Mass Spectrometry (MRM Transitions): Note: PTAD adds mass (+175 Da). Transitions must account for the adduct.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Type
25(OH)D3-PTAD 576.3298.1Quantifier
25(OH)D3-d6-PTAD 582.3298.1Internal Standard
Paricalcitol-PTAD 592.3298.1Analog Quantifier
Paricalcitol-d6-PTAD 598.3298.1Analog IS

Part 4: Data Validation & Troubleshooting

Self-Validating Checks
  • IS Area Stability: Plot the absolute peak area of the Deuterated Standard across the run. A drop >30% indicates matrix suppression or extraction failure, even if the ratio looks correct.

  • Retention Time Shift: The deuterated standard should elute slightly before the non-deuterated analyte (isotope effect). If they elute at the exact same time, check column performance; if separation is too wide, the IS may not be compensating for matrix effects at the exact moment of ionization.

Common Pitfalls
  • Scrambling: In acidic solvents, Vitamin D can isomerize to isotachysterol. Keep extraction solvents neutral.

  • PTAD Stability: PTAD is moisture sensitive. Prepare fresh daily or store in anhydrous solvents with molecular sieves. Use a distinct color change (red to colorless) to monitor reaction completion (analyte solution should remain slightly pink/red to ensure excess reagent).

References

  • NIST Standard Reference Materials: Standard Reference Material® 2973 Vitamin D Metabolites in Frozen Human Serum.[9] National Institute of Standards and Technology.[10][11][12][13] [Link]

  • CDC Standardization: Vitamin D Standardization-Certification Program (VDSCP) Participant Protocol.[14] Centers for Disease Control and Prevention.[10][11][14] [Link][14]

  • Epimer Separation: Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC–MS/MS. Chromatography Online. [Link]

  • PTAD Derivatization: A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS. MDPI. [Link]

  • Deuterated Standards in Drug Dev: The Role of Deuterated Compounds in Pharmaceutical R&D. Pharmaffiliates.[15] [Link]

Sources

preparation of trans-Doxercalciferol-d3 for analytical standards

Strategic Preparation of trans-Doxercalciferol-d for Analytical Standards

Executive Summary

This application note details the protocol for the controlled synthesis and purification of 5,6-trans-Doxercalciferol-d





The protocol utilizes an iodine-catalyzed photoisomerization of the commercially available cis-Doxercalciferol-d

Background & Significance

Doxercalciferol (


  • The Isomer Challenge: The natural bioactive form exists in the 5,6-cis (5Z, 7E) configuration. Exposure to light, heat, or Lewis acids promotes isomerization to the thermodynamically more stable 5,6-trans (5E, 7E) isomer.

  • Analytical Necessity: Regulatory guidelines (ICH Q3A/B) require the quantification of this specific impurity. To accurately quantify the trans-impurity in patient samples or stability batches, a stable isotope-labeled (SIL) standard of the trans-isomer—trans-Doxercalciferol-d

    
    —is required to compensate for matrix effects and ionization variability during LC-MS/MS analysis.
    

Synthetic Strategy

The synthesis does not require a de novo construction of the Vitamin D skeleton. Instead, it employs a biomimetic isomerization strategy.

Reaction Mechanism

The transformation relies on the reversible attack of an iodine radical (


Workflow Visualization

Gstartcis-Doxercalciferol-d3(Starting Material)reactionIsomerization(I2, Ether, hν)start->reaction DissolvequenchQuench(Na2S2O3)reaction->quench 30-60 minextractExtraction(EtOAc/Hexane)quench->extract WorkuphplcSemi-Prep HPLC(C18 or PFP)extract->hplc Crude Oilproducttrans-Doxercalciferol-d3(Final Standard)hplc->product Fraction Collection

Figure 1: Operational workflow for the conversion of cis-Doxercalciferol-d3 to its trans-isomer.

Detailed Protocol

Materials & Reagents
ReagentGradeRole
Doxercalciferol-d

>98% Isotopic PurityStarting Material
Iodine (

)
Resublimed, ACS GradeCatalyst
Diethyl Ether Anhydrous, BHT-freeSolvent
Sodium Thiosulfate 5% Aqueous Soln.Quenching Agent
Acetonitrile (ACN) LC-MS GradeMobile Phase
Water 18.2 M

Mobile Phase
Isomerization Procedure

Safety Note: Vitamin D analogs are potent. Handle in a fume hood with gloves and UV-shielded eyewear.

  • Preparation: Dissolve 10 mg of cis-Doxercalciferol-d

    
     in 10 mL of anhydrous diethyl ether in a clear borosilicate glass vial.
    
  • Catalysis: Add 20

    
    L of a 1% (w/v) Iodine in ether solution. The solution should turn a faint pink/amber color.
    
  • Reaction: Stir the solution at room temperature (20-25°C) under diffuse daylight for 30 minutes.

    • Expert Insight: Do not use direct high-intensity UV lamps, as this promotes over-isomerization to suprasterols. Diffuse lab light is sufficient to drive the

      
       radical cycle.
      
  • Quenching: Add 5 mL of 5% aqueous sodium thiosulfate. Shake vigorously until the organic layer becomes colorless (removal of

    
    ).
    
  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer twice with 5 mL ether/hexane (1:1).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Concentration: Evaporate solvent under a stream of nitrogen at ambient temperature. Do not heat above 30°C to prevent thermal degradation.

Purification (Semi-Preparative HPLC)

The crude mixture contains both cis (unreacted) and trans isomers. Baseline separation is required.[1]

  • Column: Phenomenex Luna PFP(2) (Pentafluorophenyl), 250 x 10 mm, 5

    
    m.
    
    • Why PFP? PFP phases offer superior selectivity for positional and geometric isomers of Vitamin D compared to standard C18.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) or Methanol:Water (85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 265 nm (absorbance max for cis) and 273 nm (absorbance max for trans).

  • Collection: The trans-isomer typically elutes before the cis-isomer on PFP phases (due to planar interaction differences), or slightly after on C18 depending on mobile phase water content.

    • Action: Collect the peak corresponding to the trans-isomer (verify via UV spectrum, see Section 5).

Analytical Validation

Every batch must be validated to ensure identity and isomeric purity.

UV Spectroscopy

The UV absorption maximum (

  • cis-Doxercalciferol-d

    
    : 
    
    
    nm.
  • trans-Doxercalciferol-d

    
    : 
    
    
    nm.
NMR Characterization (Proton)

The olefinic protons at C6 and C7 provide the definitive confirmation of geometry.

Positioncis-Isomer (

ppm)
trans-Isomer (

ppm)
Signal Type
H-6 ~6.01~6.50Doublet
H-7 ~6.23~5.85Doublet

Note: Shifts are approximate (in

Mass Spectrometry (LC-MS/MS)

Confirm the isotopic incorporation remains intact.

  • Precursor Ion:

    
     or 
    
    
    .
  • Mass Shift: Must show +3 Da shift relative to unlabeled trans-Doxercalciferol.

  • Fragmentation: The fragmentation pattern should match the unlabeled standard, typically showing loss of water (

    
    ).
    

Pathway Logic & Troubleshooting

Mechanismciscis-Isomer (5Z)Sterically CrowdedcomplexIodine-Complex(Radical Intermediate)cis->complex + I•suprasterolSuprasterols(Over-irradiation product)cis->suprasterol UV < 254nmcomplex->cis Reversiontranstrans-Isomer (5E)Thermodynamically Stablecomplex->trans Rotation & - I•trans->suprasterol UV < 254nm

Figure 2: Mechanistic pathway showing the equilibrium between cis and trans forms and potential degradation pathways.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield of Trans Insufficient reaction time or lightExtend stirring time; ensure clear glass vial is used.
Degradation Peaks Over-exposure to UVUse diffuse ambient light; avoid direct sunlight or UV lamps.
Co-elution in HPLC Column selectivity failureSwitch from C18 to PFP (Pentafluorophenyl) or C30 column.

References

  • Verloop, A., et al. "The Iodine-Catalyzed Isomerization of Vitamin D2."[2] Recueil des Travaux Chimiques des Pays-Bas, vol. 78, no. 12, 1959. Link

  • Okamura, W. H., et al. "Chemistry of Vitamin D: The A-Ring." Chemical Reviews, vol. 95, no. 6, 1995, pp. 1877–1952. Link

  • United States Pharmacopeia (USP). "Doxercalciferol Monograph: Organic Impurities." USP-NF, Current Edition. (General reference for impurity limits).
  • Matsuoka, T., et al. "Separation of Vitamin D Isomers by HPLC." Journal of Chromatographic Science, vol. 32, no. 10, 1994. (Reference for PFP column selectivity).

Troubleshooting & Optimization

Technical Support Center: trans-Doxercalciferol-d3 Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for trans-Doxercalciferol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound in solution. As a deuterated analog of a potent vitamin D pro-hormone, its stability is paramount for accurate quantification and experimental reproducibility.

This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound solutions.

Q1: What is the primary use of this compound in research?

A: this compound is the stable isotope-labeled version of Doxercalciferol (1α-hydroxyvitamin D2). Its primary application is as an internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift for detection, allowing it to be distinguished from the endogenous or unlabeled analyte while behaving almost identically during sample extraction, chromatography, and ionization.

Q2: What are the most critical factors affecting the stability of Doxercalciferol solutions?

A: Like other vitamin D analogs, this compound is highly sensitive to three main environmental factors:

  • Light: Exposure to ultraviolet (UV) light, and even ambient light over time, can cause rapid photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of thermal degradation and isomerization.

  • Oxygen & Oxidation: The conjugated triene system is susceptible to oxidation, which can be catalyzed by air (oxygen) and trace metal ions.

  • Acidity (pH): Acidic conditions can catalyze isomerization to inactive byproducts. Vitamin D compounds are generally most stable in neutral to slightly alkaline conditions (pH > 5).

Q3: What is the recommended solvent for preparing a stock solution?

A: For initial stock solutions, high-purity acetonitrile is recommended by the United States Pharmacopeia (USP) for Doxercalciferol. Ethanol is also a suitable solvent. For subsequent dilutions into aqueous buffers for experiments, it is crucial to minimize the final concentration of organic solvent and ensure the final solution pH is controlled.

Q4: How should I store my this compound stock solution?

A: Based on guidelines for Doxercalciferol and related compounds, the following storage conditions are recommended to maximize stability.

Storage ParameterRecommendationRationale
Temperature -20°C or colder for long-term storage. 2-8°C for short-term (up to 7 days).Minimizes thermal degradation and isomerization reactions.
Light Store in amber glass vials and protect from all light sources.The amber glass blocks UV light, preventing photodegradation.
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen, preventing oxidative degradation of the molecule.
Container Use high-quality, non-reactive glass vials with PTFE-lined caps.Prevents leaching of contaminants and ensures an airtight seal.

Q5: My solution has a faint yellow tint. Is it still viable?

A: No. A visible change in color, such as developing a yellow tint, or the appearance of particulate matter are indicators of significant degradation. The solution should not be used for quantitative experiments as its concentration and purity are compromised.

Troubleshooting Guide: Unexpected Experimental Results

This section provides a logical framework for diagnosing issues that may arise from solution instability.

Issue: Poor Reproducibility or Drifting Results in an Assay

If you observe inconsistent results over the course of an experiment or between experiments run on different days, solution instability is a likely cause.

Troubleshooting Workflow for Poor Reproducibility

Issue: Appearance of Extra Peaks in HPLC/LC-MS Analysis

The appearance of new peaks, particularly one eluting just before the main Doxercalciferol peak, often indicates the formation of isomers.

Common Degradation Products and Their Causes:

ObservationLikely IdentityProbable Cause & Solution
Peak at Relative Retention Time (RRT) ~0.94 Pre-DoxercalciferolCause: Thermal isomerization. Doxercalciferol exists in a temperature-dependent equilibrium with its pre-isomer. Solution: Prepare solutions at room temperature and store cold. A small, stable amount of this isomer may be unavoidable.
Multiple new peaks after light exposure 5,6-trans-vitamin D2, SuprasterolsCause: Photodegradation from exposure to UV or ambient light. Solution: Work in a dimly lit area and use amber vials. Wrap vials in aluminum foil for extra protection.
Broadening of peaks or appearance of several small peaks Oxidation ProductsCause: Exposure to oxygen, potentially catalyzed by metal ions. Solution: Use de-gassed, high-purity solvents. Purge vials with inert gas. If permissible, consider adding an antioxidant like Butylated Hydroxytoluene (BHT).
Peak corresponding to Isotachysterol IsotachysterolCause: Acid-catalyzed isomerization. Solution: Ensure all solvents and buffers are neutral or slightly basic. Avoid acidic mobile phases where possible or minimize residence time in the analytical system.

The Science of Doxercalciferol Degradation

Understanding the mechanisms of degradation is key to preventing it. The stability of this compound is dictated by the chemistry of its vitamin D core structure.

The primary points of instability are the C5-C6 cis-double bond and the conjugated triene system (three consecutive double bonds).

Key Degradation Pathways of Doxercalciferol.

  • Thermal Isomerization: Heat can cause the conjugated triene system to rearrange, forming pre-doxercalciferol. This is a reversible equilibrium, but higher temperatures favor the formation of the pre-isomer.

  • Photoisomerization: UV light provides the energy to break and reform the bonds in the triene system, leading to irreversible formation of isomers like 5,6-trans-vitamin D2, as well as more complex structures like suprasterols.

  • Oxidation: The double bonds are susceptible to attack by oxygen, leading to the formation of epoxides, ketones, and other degradation products, ultimately breaking down the molecule. This process can be accelerated by trace metal contaminants.

  • Acid-Catalyzed Isomerization: In the presence of acid, the triene system can rearrange to form isotachysterol, an inactive isomer.

Technical Protocol: Forced Degradation Study

To comply with regulatory standards and ensure the robustness of an analytical method, a forced degradation study is essential. This protocol outlines how to intentionally stress a this compound solution to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound solid

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • Calibrated oven, water bath, and photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Samples for Stressing: For each condition, dilute the stock solution to a working concentration of ~100 µg/mL in the appropriate stress medium. Prepare a control sample diluted in acetonitrile/water (50:50) and stored at 2-8°C in the dark.

  • Acid Hydrolysis:

    • Mix equal parts of the working solution with 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

  • Base Hydrolysis:

    • Mix equal parts of the working solution with 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and analyze.

  • Oxidative Degradation:

    • Mix equal parts of the working solution with 3% H₂O₂.

    • Keep at room temperature for 6 hours.

    • Analyze immediately.

  • Thermal Degradation:

    • Pipette the working solution into an amber vial.

    • Heat in an oven at 80°C for 24 hours.

    • Cool and analyze.

  • Photolytic Degradation:

    • Pipette the working solution into a clear glass vial.

    • Expose to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze immediately, comparing against a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples and the control sample by a suitable stability-indicating HPLC-UV method (e.g., UV detection at 265 nm). Compare the chromatograms for new peaks, loss of the parent peak, and mass balance.

References

  • Doxercalciferol | Indications, Pharmacology, Dosage, Side Effects. MedEx. Available from: [Link]

  • doxercalciferol 4 mcg/2 mL intravenous solution. Kaiser Permanente. Available from: [Link]

  • Doxercalciferol Injection - Safety Data Sheet. Lupin Limited. 2019 Mar 18. Available from: [Link]

  • Doxercalciferol. United States Pharmacopeia (USP) 2025. 2025 Feb 14.
  • Bioanalytical Method Development and Validation of Doxercalciferol and 1α, 25-Dihydroxy Vitamin D2 by High Performance Liquid C. Longdom Publishing. 2017 Oct 3. Available from: [Link]

  • Višnjevec, A. M., et al. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Pharmaceuticals, 2021. Available from: [Link]

  • Zanello, P. R., et al. Vitamin D Incorporation in Foods: Formulation Strategies, Stability, and Bioaccessibility as Affected by the Food Matrix. Foods, 2021. Available from: [Link]

  • Nassar, A., et al. Determination of Degradation Products of Doxercalciferol by Solid-Phase Extraction and Reversed-Phase HPLC. ResearchGate, 2025 Aug 8. Available from: [Link]

  • Nassar, A., et al. Determination of Degradation Products of Doxercalciferol by Solid-Phase Extraction and Reversed-Phase HPLC. Journal of Chromatographic Science, 2013 Jun 18. Available from: [Link]

  • Webb, A. R., DeCosta, B. R., & Holick, M. F. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation. Journal of Clinical Endocrinology & Metabolism, 1989. Available from: [Link]

  • Paaren, H. E., DeLuca, H. F., & Schnoes, H. K. Preparation of tritium- or deuterium-labeled vitamin D analogs by a simple C-6 substitution process. Proceedings of the National Academy of Sciences, 1980. Available from: [Link]

  • Kitahori, J., et al. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 2022. Available from: [Link]

  • Tang, J., et al. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. ResearchGate, 2019. Available from: [Link]

optimizing LC-MS/MS parameters for trans-Doxercalciferol-d3 detection

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of LC-MS/MS Parameters for trans-Doxercalciferol-d3 Detection

Executive Summary

Detecting this compound (and distinguishing it from its cis-isomer, the active drug Doxercalciferol/1


-OH-D2) presents a trifecta of analytical challenges: isobaric interference , low ionization efficiency , and thermal instability .

While standard Vitamin D analysis often relies on APCI, high-sensitivity detection of specific isomers (especially in degradation studies or impurity profiling) increasingly favors ESI with PTAD derivatization . This guide prioritizes the derivatization workflow to achieve pg/mL sensitivity and superior isomer resolution, while providing the APCI parameters as a robust alternative for higher-concentration samples.

Part 1: Ionization & Detection Strategy

Q: Should I use APCI or ESI for Doxercalciferol analysis?

A: It depends on your required Lower Limit of Quantitation (LLOQ).

  • Scenario A: High Sensitivity (< 1 ng/mL)

    
    Use ESI with PTAD Derivatization. 
    Vitamin D analogs lack basic nitrogen atoms, making them poor candidates for standard ESI. Derivatization with PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione) adds a proton-affinitive moiety, boosting signal intensity by 10–100x.
    
  • Scenario B: Routine QC (> 1 ng/mL)

    
    Use APCI. 
    APCI is robust and requires less sample prep but suffers from lower sensitivity and higher background noise.
    
Workflow Decision Matrix

IonizationStrategy Start Start: Define Sensitivity Needs CheckLLOQ Required LLOQ? Start->CheckLLOQ HighSens High Sensitivity (< 1 ng/mL) CheckLLOQ->HighSens Trace Analysis Routine Routine QC (> 1 ng/mL) CheckLLOQ->Routine High Conc. ESI_Path ESI Source HighSens->ESI_Path APCI_Path APCI Source Routine->APCI_Path Deriv PTAD Derivatization (Diels-Alder Reaction) ESI_Path->Deriv Direct Direct Injection APCI_Path->Direct Result1 Outcome: Max Sensitivity Locks Isomers Deriv->Result1 Result2 Outcome: Simpler Prep Water-loss Transitions Direct->Result2

Figure 1: Decision tree for selecting the ionization source based on sensitivity requirements.

Part 2: Mass Spectrometry Parameters (MRM)

Q: What are the optimal transitions?

A: The transitions differ fundamentally between the derivatized and underivatized methods.

Method A: PTAD-Derivatized (ESI Positive)

Mechanism: PTAD (MW ~175) reacts with the s-cis diene system of Doxercalciferol (MW 412).

  • Precursor Mass:

    
    
    
  • d3-IS Precursor:

    
    
    
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Dwell Time (ms)Note
PTAD-Doxercalciferol 588.3 298.1 25 - 3550Quantifier (DA Fragment)
588.3314.220 - 3050Qualifier
PTAD-Doxercalciferol-d3 591.3 301.1 25 - 3550IS Quantifier

Note: The 298 fragment is characteristic of the PTAD-Vitamin D skeleton cleavage. Optimize CE for your specific instrument (Sciex/Thermo/Agilent).

Method B: Underivatized (APCI Positive)

Mechanism: Protonation followed by immediate water loss is the dominant pathway in APCI.

  • Precursor Mass:

    
     (Often used as Q1)
    
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Note
Doxercalciferol 395.3 269.2 15 - 25Water loss precursor
395.3135.130 - 40Qualifier
Doxercalciferol-d3 398.3 272.2 15 - 25IS Quantifier

Part 3: Chromatographic Resolution (The "Trans" Problem)

Q: How do I separate trans-Doxercalciferol from the cis-isomer?

A: Standard C18 columns often fail to resolve Vitamin D isomers (isobars).[1] You must use a Pentafluorophenyl (PFP) or a specialized PAH (Polycyclic Aromatic Hydrocarbon) column.

The trans-isomer (often an impurity or degradation product) has a more linear spatial configuration than the bent cis-form. PFP phases interact via


-

mechanisms, offering superior selectivity for these shape differences.

Recommended Column:

  • Stationary Phase: F5 (Pentafluorophenyl propyl) or biphenyl.

  • Dimensions:

    
     mm, 1.7 
    
    
    
    m or 2.6
    
    
    m (Core-shell).
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3]

    • Why Methanol? Aprotic solvents like Acetonitrile can sometimes suppress the

      
      -
      
      
      
      selectivity of PFP columns. Methanol is preferred for isomer separation.

Gradient Profile (Generic):

  • 0-1 min: Hold 50% B (Focusing).

  • 1-8 min: Ramp to 95% B (Slow ramp is critical for isomer separation).

  • 8-10 min: Hold 95% B.

  • 10.1 min: Re-equilibrate.

Part 4: Sample Preparation (PTAD Protocol)

Q: How do I perform the derivatization without degrading the sample?

A: The PTAD reaction is fast but moisture-sensitive.

Protocol:

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Hexane or MTBE. Evaporate to dryness under Nitrogen.[3]

  • Reconstitution: Re-dissolve residue in 50

    
    L of Acetonitrile (anhydrous).
    
  • Derivatization: Add 50

    
    L of PTAD solution  (0.5 mg/mL in anhydrous Acetonitrile).
    
  • Incubation: Vortex and incubate at Room Temperature for 30 minutes in the dark.

    • Warning: Do not heat. Heat promotes isomerization.

  • Quenching: Add 20

    
    L of water to quench unreacted PTAD.
    
  • Transfer: Transfer to autosampler vials.

Derivatization Pathway

PTAD_Reaction Dox Doxercalciferol (s-cis diene) Complex Diels-Alder Transition State Dox->Complex PTAD PTAD Reagent (Dienophile) PTAD->Complex Product PTAD-Doxercalciferol (Stable Adduct) Complex->Product RT, 30 min

Figure 2: The Diels-Alder cycloaddition locks the triene system, preventing thermal isomerization during MS analysis.

Part 5: Troubleshooting & FAQs

Q: I see two peaks for my Doxercalciferol-d3 standard. Is it contaminated? A: Not necessarily. PTAD derivatization creates a new chiral center at C6, resulting in 6R and 6S epimers .

  • Observation: You will likely see two peaks (usually 6S elutes before 6R) with the same mass transitions.

  • Action: Sum the areas of both peaks for quantitation, OR optimize chromatography to merge them, OR consistently integrate the dominant isomer (ensure the ratio is constant between standards and samples).

Q: My Internal Standard (d3) signal is dropping over the run. A: This suggests Deuterium Exchange or Ion Suppression .

  • Check: Are you using protic solvents in the derivatization step before the reaction is complete? Ensure Acetonitrile is anhydrous.

  • Check: If using APCI, ensure the corona discharge needle is clean. Vitamin D extracts are "dirty" (lipids) and foul needles quickly.

Q: Why is trans-Doxercalciferol appearing in my fresh standards? A: Light and heat sensitivity.

  • Action: All sample prep must be done under amber light (or low light).

  • Action: Keep autosampler at 4°C.

  • Action: Check your evaporation temperature. Nitrogen blow-down should not exceed 35°C.

Q: I see "Cross-Talk" between the analyte and the d3-IS. A: Doxercalciferol (412) and d3 (415) are only 3 Da apart.

  • Cause: If the d3-IS contains d0-impurities, it contributes to the analyte signal.

  • Solution: Run a "Blank + IS" sample.[4] If you see a peak in the analyte channel, your IS is impure or your mass resolution (Q1) is too wide. Set Q1 resolution to "Unit" or "High".

References

  • NIST/NIH Vitamin D Metabolites Quality Assurance Program. Analytical methods for Vitamin D metabolites. (Standardization of LC-MS/MS protocols).

  • Journal of Chromatography B. Development of high-sensitivity methods for Vitamin D analogs using PTAD derivatization. (Detailed mechanistic insight into Diels-Alder derivatization).

  • Shimadzu Application News. Analysis of Vitamin D Metabolites by LC-MS/MS with PTAD Derivatization. (Specifics on 6R/6S isomer formation).

  • Agilent Technologies. Separation of Vitamin D Isomers using PFP Columns. (Chromatographic resolution of isobars).

(Note: While specific URLs to dynamic application notes may change, the citations above refer to verified methodologies within the analytical chemistry community.)

Sources

Technical Support: Troubleshooting Low Recovery of Doxercalciferol Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Doxercalciferol (


-hydroxyvitamin D2) and its internal standards (typically d3- or d6-analogs) present unique challenges in LC-MS/MS analysis due to high lipophilicity, sensitivity to light/oxidation, and low ionization efficiency in their native form.

Low recovery of the Internal Standard (IS) is rarely a simple "loss" of mass; it is usually a symptom of differential extraction efficiency (equilibration issues), non-specific binding (adsorption), or matrix-dependent ion suppression . This guide moves beyond basic checks to address the physicochemical root causes.[1]

Phase 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to isolate the failure mode.

TroubleshootingTree Start START: Low IS Recovery (<50%) CheckResponse Is Absolute Area low or Relative Ratio variable? Start->CheckResponse AbsLow Absolute Area Low (Signal Loss) CheckResponse->AbsLow RelVar Relative Ratio Variable (Precision Loss) CheckResponse->RelVar SolventCheck Check Spiking Solvent. Is it >50% Organic? AbsLow->SolventCheck Equilibration Check Equilibration Time. Is IS mixed <15 mins? RelVar->Equilibration Adsorption ISSUE: Adsorption IS sticking to tips/vials SolventCheck->Adsorption No (High Aqueous) Suppression ISSUE: Ion Suppression Matrix co-elution SolventCheck->Suppression Yes Binding ISSUE: Protein Binding Mismatch IS not bound like analyte Equilibration->Binding Yes (<15 min) Deriv ISSUE: PTAD Efficiency Moisture in reagent Equilibration->Deriv No (>30 min)

Figure 1: Diagnostic decision tree for isolating the root cause of low internal standard recovery.

Phase 2: Deep Dive Troubleshooting

Issue 1: The "Sticky" Molecule (Non-Specific Adsorption)

Symptom: High variability between replicates; loss of signal in "clean" standards compared to matrix; "ghost" peaks in blanks.[1] Mechanism: Doxercalciferol is highly lipophilic (LogP ~7.5).[1] In aqueous solutions (or high-water content mobile phases), it rapidly adsorbs to polypropylene (PP) surfaces, including pipette tips, well plates, and autosampler tubing.

Variable Risk Factor Corrective Action
Spiking Solvent < 50% OrganicMaintain IS stock in 100% Ethanol or MeOH. When spiking into matrix, ensure the working solution is at least 50% organic to prevent immediate precipitation/adsorption to the pipette tip.
Collection Plate Standard PolypropyleneSwitch to Glass-coated plates or "Low-Bind" PP. Alternatively, ensure the final reconstitution solvent contains at least 20-30% organic solvent to keep the analyte desorbed.
Reconstitution 100% AqueousNever reconstitute in 100% water. Use a minimum of 25% MeOH/ACN.[1] The initial injection slug must solubilize the hydrophobic molecule.[1]

Expert Insight: If you observe low recovery in neat standards but better recovery in plasma, this confirms adsorption.[1] Plasma proteins (Albumin/VDBP) act as carriers, preventing the IS from sticking to the plastic walls. In neat solvent, there are no proteins to "protect" the IS.

Issue 2: The "False" Recovery (Equilibration Mismatch)

Symptom: IS recovery is consistent but significantly different from the analyte recovery (if analyte recovery can be assessed via external QC). Mechanism: Endogenous Vitamin D metabolites are tightly bound to Vitamin D Binding Protein (VDBP).[1] When you spike the deuterated IS, it is initially "free." If you extract immediately, the "free" IS extracts easily, while the "bound" analyte extracts poorly (or vice versa depending on the method).

Protocol Adjustment:

  • Spike IS.

  • Vortex.

  • WAIT: Allow 15–30 minutes of equilibration time at room temperature. This allows the deuterated IS to incorporate into the protein matrix and reach equilibrium with the endogenous analyte.

  • Proceed to Extraction.

Issue 3: Derivatization Failures (PTAD Chemistry)

Symptom: Low signal intensity for both analyte and IS; presence of un-derivatized parent mass.[1] Context: Because Doxercalciferol has low ionization efficiency in ESI, Cookson-type reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) are often used to improve sensitivity via a Diels-Alder reaction.

Critical Checkpoints:

  • Moisture Sensitivity: PTAD hydrolyzes rapidly in the presence of water.[1] The reaction must be performed in anhydrous acetonitrile . If your IS recovery is low, your PTAD reagent may be "dead" (pink color fading to colorless indicates degradation).[1]

  • Reaction Time: The reaction is instantaneous, but side reactions occur if left too long. Quench the reaction with water or ethanol after 5-10 minutes.

Phase 3: Optimized Extraction Protocol (Solid Phase Extraction)

While Liquid-Liquid Extraction (LLE) with Hexane/Ethyl Acetate is common, it is prone to emulsion and lipid carryover which suppresses the IS signal. The following SPE workflow minimizes matrix effects.

Recommended Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).[1]

SPE_Workflow Step1 1. Pre-treatment 200µL Sample + IS + 200µL 0.2M ZnSO4 (Disrupt VDBP) Step2 2. Load Apply to HLB Cartridge Step1->Step2 Step3 3. Wash 1 5% MeOH in Water (Remove Salts) Step2->Step3 Step4 4. Wash 2 60% MeOH in Water (CRITICAL: Remove Lipids) Step3->Step4 Step5 5. Elute 100% ACN or 90:10 ACN:IPA Step4->Step5 Step6 6. Dry & Derivatize Reconstitute in PTAD/ACN Step5->Step6

Figure 2: Optimized SPE workflow highlighting the critical lipid removal wash step.

Protocol Notes:

  • Zinc Sulfate (ZnSO4): Included in pre-treatment to precipitate proteins and disrupt the strong VDBP-analyte bond, ensuring the IS and analyte are released equally.

  • The 60% Methanol Wash: Doxercalciferol is extremely hydrophobic.[1] You can wash the SPE cartridge with up to 60-70% Methanol without eluting the analyte.[1] This is crucial for removing phospholipids that cause ion suppression (and thus low IS signal).[1]

Phase 4: Frequently Asked Questions (FAQ)

Q: My IS recovery is <10%, but my analyte quantification seems linear. Can I ignore it? A: No. While stable isotope dilution compensates for recovery loss, <10% recovery implies you are working in the "noise" of the instrument. This drastically reduces precision (CV%) and increases the Lower Limit of Quantitation (LLOQ).[1] You must aim for >50% recovery.[1]

Q: Should I use d3-Doxercalciferol or d6-Vitamin D2 as the internal standard? A: Use d3-Doxercalciferol (d3-1


-OH-D2) .[1]
Using a generic Vitamin D2 IS is risky because the 1

-hydroxyl group on Doxercalciferol changes its polarity and retention time slightly compared to Vitamin D2.[1] If the IS and Analyte do not co-elute perfectly, they will experience different matrix suppression zones, rendering the IS ineffective.

Q: I see two peaks for my Internal Standard after PTAD derivatization. Which one do I integrate? A: PTAD derivatization creates two isomers (6R and 6S) at the C6 position.[1][2]

  • Action: You must sum the areas of both peaks for the IS and both peaks for the analyte, OR ensure your chromatography separates them fully and consistently integrate the same isomer. Summing is generally more robust.[1]

References

  • Use of PTAD for Vitamin D Derivatization

    • Title: Streamlined Vitamin D Metabolite Fingerprinting Analysis Using Isotope-Coded Multiplexing MS.
    • Source: ACS Omega (2024).[1]

    • URL:[Link][1]

  • Adsorption Issues in Bioanalysis

    • Title: Adsorption of Cationic Peptides and Lipophilic Drugs to Solid Surfaces of Glass and Plastic.[1]

    • Source: PLOS ONE (2015).[1]

    • URL:[Link][1]

  • Matrix Effects & Ion Suppression

    • Title: Troubleshooting Bioanalytical Estimation of Drug and Metabolites Using LC-MS/MS.
    • Source: Journal of Bioequivalence & Bioavailability (via NIH).[1]

    • URL:[Link]

  • Doxercalciferol Stability & Handling

    • Title: Stabilized doxercalciferol and process for manufacturing the same (Patent US20130023681A1).[1]

    • Source: Google Patents.[1]

    • URL

Sources

method validation for Doxercalciferol assay using trans-Doxercalciferol-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the method validation of Doxercalciferol assays utilizing trans-Doxercalciferol-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of Doxercalciferol in biological matrices.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the development and validation of a robust bioanalytical method for Doxercalciferol.

Q1: Why is a validated bioanalytical method for Doxercalciferol crucial?

A1: Doxercalciferol is a vitamin D2 analog used to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][] Its therapeutic effect is dependent on its conversion to active metabolites, 1α,25-dihydroxyvitamin D2 (DXM).[3][4] The systemic circulating levels of Doxercalciferol and its active metabolite are typically in the low picogram per milliliter (pg/mL) range, presenting a significant bioanalytical challenge.[5] Therefore, a fully validated, sensitive, and specific bioanalytical method is essential to accurately characterize its pharmacokinetic (PK) profile. This ensures reliable data for regulatory submissions to agencies like the FDA and EMA, which is critical for making decisions on drug safety and efficacy.[6][7][8]

Q2: What is the rationale for using this compound as an internal standard (IS)?

A2: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS bioanalysis. This compound, an isomer of Doxercalciferol with deuterium atoms, is an ideal IS for several reasons:

  • Compensates for Matrix Effects: It co-elutes with the analyte (Doxercalciferol) and experiences similar ionization suppression or enhancement caused by endogenous components of the biological matrix.[9][10] This ensures that the analyte-to-IS ratio remains constant, leading to more accurate and precise quantification.

  • Accounts for Variability: It corrects for variability during sample preparation steps, such as extraction, evaporation, and reconstitution. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS.

  • Improves Method Robustness: By minimizing the impact of experimental variability, the SIL-IS significantly improves the reproducibility and ruggedness of the assay.

Q3: What are the key validation parameters required by regulatory agencies?

A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation.[6][11][12] The core parameters that must be assessed are summarized in the table below.

Validation ParameterDescriptionKey Objective
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Ensure no interference from endogenous matrix components, metabolites, or co-administered drugs.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.Define the range of reliable quantification.
Accuracy & Precision Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter among a series of measurements.Demonstrate that the method provides correct and reproducible results.
Recovery The efficiency of the extraction process, comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Ensure the extraction procedure is efficient and consistent.
Matrix Effect The direct or indirect alteration of the analyte response due to co-eluting components from the biological matrix.[10][13]Confirm that matrix components do not suppress or enhance the analyte's ionization, which would affect accuracy.[9][14]
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Ensure that the analyte concentration does not change from the time of sample collection to analysis.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Define the sensitivity of the assay.
Q4: What are the typical acceptance criteria for accuracy and precision?

A4: According to FDA and EMA guidelines, the acceptance criteria for accuracy and precision during method validation are as follows.[6][11]

Sample TypeAcceptance Criteria
Calibration Standards The deviation of each standard from its nominal concentration should be within ±15%, except for the LLOQ, which should be within ±20%. At least 75% of the standards must meet this criterion.
Quality Control (QC) Samples For within-run and between-run accuracy and precision, the mean concentration at each level (low, mid, high) should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, both should be within ±20% and ≤20% CV, respectively.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Doxercalciferol assay.

Problem 1: High Variability or Poor Precision in Results
  • Potential Cause 1: Inconsistent Sample Preparation.

    • Why it happens: Manual liquid-liquid extraction (LLE) or solid-phase extraction (SPE) steps can introduce variability if not performed consistently. Pipetting errors, inconsistent vortexing times, or variations in evaporation rates can all contribute.

    • Recommended Solution:

      • Ensure all analysts are thoroughly trained on the SOP.

      • Use calibrated pipettes and consistent techniques.

      • Automate sample preparation steps where possible using a liquid handler.[15]

      • Verify that the internal standard (this compound) is being added correctly and at a consistent concentration to all samples, including calibration standards and QCs.

  • Potential Cause 2: Internal Standard Instability or Impurity.

    • Why it happens: The IS may degrade over time or the stock solution may have been prepared incorrectly. The trans-isomer could potentially convert to the cis-isomer under certain light or temperature conditions.[16]

    • Recommended Solution:

      • Prepare fresh IS stock and working solutions from a certified reference standard.

      • Store all solutions, especially those containing vitamin D analogs, protected from light and at the recommended temperature (e.g., -20°C or lower).[16]

      • Verify the purity of the IS raw material via its Certificate of Analysis (CoA).

Problem 2: Low Analyte Recovery
  • Potential Cause 1: Suboptimal Extraction Procedure.

    • Why it happens: The chosen extraction solvent may not be optimal for Doxercalciferol, or the pH of the sample may not be adjusted correctly to facilitate extraction. Doxercalciferol is a lipophilic compound, and its recovery is highly dependent on the extraction technique.[17]

    • Recommended Solution:

      • For LLE: Test a panel of organic solvents with varying polarities (e.g., methyl-tert-butyl ether (MTBE), ethyl acetate, hexane/isopropanol mixtures) to find the one that provides the highest recovery.

      • For SPE: Screen different sorbent chemistries (e.g., C18, C8) and optimize the wash and elution steps. A more rigorous wash step may remove interferences but could also lead to analyte loss if not optimized.

      • Ensure the sample pH is optimized prior to extraction to ensure Doxercalciferol is in a non-ionized state.

  • Potential Cause 2: Analyte Binding to Labware.

    • Why it happens: Vitamin D analogs are known to be "sticky" and can adsorb to the surface of glass or certain types of plastic tubes, especially at low concentrations.

    • Recommended Solution:

      • Use low-adsorption polypropylene tubes and pipette tips.

      • Consider silanizing glassware if its use is unavoidable.

      • Ensure the final reconstitution solvent has sufficient organic content to keep the analyte solubilized.

Problem 3: Significant Matrix Effect Observed
  • Potential Cause 1: Co-elution of Phospholipids.

    • Why it happens: Phospholipids are common endogenous components in plasma and serum that are known to cause significant ion suppression in ESI-MS.[10] They often elute in the same region as many analytes if not adequately removed.

    • Recommended Solution:

      • Improve Sample Cleanup: Incorporate a phospholipid removal SPE plate or an LLE procedure known to minimize phospholipid extraction. Protein precipitation alone is often insufficient.[17]

      • Optimize Chromatography: Adjust the analytical column and mobile phase to achieve chromatographic separation between Doxercalciferol and the bulk of the phospholipids. A longer gradient or a different column chemistry (e.g., biphenyl) may be effective.[18]

  • Potential Cause 2: Insufficient Chromatographic Resolution.

    • Why it happens: If the chromatographic peak is too broad or retention is insufficient, the analyte will co-elute with more interfering components from the matrix, increasing the likelihood of matrix effects.

    • Recommended Solution:

      • Increase the organic content of the mobile phase at the beginning of the gradient to better retain the lipophilic Doxercalciferol.

      • Evaluate different analytical columns (particle size, length, chemistry) to improve peak shape and resolution.

      • Optimize mobile phase additives. For vitamin D analysis, additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[19]

Problem 4: Analyte Instability (Freeze-Thaw, Bench-Top)
  • Potential Cause: Degradation due to Oxidation or Isomerization.

    • Why it happens: Doxercalciferol, like other vitamin D compounds, can be susceptible to oxidation and light-induced isomerization.[16] Repeated freeze-thaw cycles or prolonged exposure to room temperature and light can lead to degradation.

    • Recommended Solution:

      • Minimize Exposure: Process samples on ice and away from direct light. Use amber vials for storing extracts and standards.

      • Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction or reconstitution solvent to prevent oxidative degradation.

      • Validate Stability Rigorously: Perform comprehensive stability tests as per regulatory guidelines. This includes freeze-thaw stability (minimum of 3 cycles), bench-top stability, and long-term storage stability to understand the compound's limitations.[6]

Key Experimental Workflows & Protocols

Workflow for Bioanalytical Method Validation

The following diagram illustrates the logical flow of a full bioanalytical method validation campaign, adhering to regulatory expectations.

G Dev Method Development (Optimization of LC and MS) Prep Preparation of Standards & QCs Dev->Prep FullVal Full Validation Batches Prep->FullVal Select Selectivity & Specificity FullVal->Select Batch 1 Calib Calibration Curve (Linearity & Range) FullVal->Calib All Batches AccP Accuracy & Precision (Intra & Inter-day) FullVal->AccP Batches 1, 2, 3 RecME Recovery & Matrix Effect FullVal->RecME Batch 2 Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) FullVal->Stab Batch 3 Report Validation Report Generation Select->Report Calib->Report AccP->Report RecME->Report Stab->Report Routine Routine Sample Analysis Report->Routine

Caption: Logical workflow for a comprehensive bioanalytical method validation.

Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a starting point and should be optimized during method development.

  • Sample Thawing: Thaw frozen plasma samples, calibration standards, and QCs in a water bath at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample into a 2 mL low-adsorption polypropylene tube.

  • Internal Standard Addition: Add 25 µL of the this compound working solution (e.g., at 100 pg/mL in methanol) to all tubes except for the "blank" matrix samples. Vortex for 10 seconds.

  • Protein Denaturation (Optional but Recommended): Add 100 µL of 0.2 M zinc sulfate to each tube to precipitate proteins. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of the extraction solvent (e.g., Methyl-tert-butyl ether, MTBE).

  • Mixing: Cap the tubes and mix on a mechanical shaker for 15 minutes at a moderate speed.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water). Vortex for 1 minute to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer & Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Decision Tree: Low Analyte Signal

G Start Problem: Low or No Signal for Doxercalciferol CheckIS Is the IS signal also low? Start->CheckIS MS_Issue Investigate MS Source/Detector: - Check tuning & calibration - Clean source components - Verify gas flows CheckIS->MS_Issue Yes LC_Issue Investigate LC System: - Check for leaks - Verify column integrity - Confirm mobile phase composition CheckIS->LC_Issue Yes SamplePrep_Issue Investigate Sample Prep: - Verify extraction solvent - Check for pipetting errors - Assess recovery CheckIS->SamplePrep_Issue No (IS signal is OK) Stability_Issue Investigate Analyte Stability: - Was sample handled correctly? - Prepare fresh standards/QCs SamplePrep_Issue->Stability_Issue

Caption: Decision tree for troubleshooting low analyte signal in an LC-MS/MS assay.

References
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Gao, H., & Wu, J. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 857-860. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • InfinixBio. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]

  • Vis, B. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Patel, P. N., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 99-110. [Link]

  • ResolveMass Laboratories Inc. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • Thennati, R., et al. (2017). Bioanalytical Method Development and Validation of Doxercalciferol and 1α, 25-Dihydroxy Vitamin D2 by High Performance Liquid C. Journal of Analytical & Bioanalytical Techniques, 8(5). [Link]

  • Longdom Publishing. (2017). Bioanalytical Method Development and Validation of Doxercalciferol and 1α, 25-Dihydroxy Vitamin D2 by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection: Application to Pharmacokinetic Study. [Link]

  • Drugs.com. (2023). Doxercalciferol Monograph for Professionals. [Link]

  • Clarke, M. W., et al. (2016). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Journal of Chromatography B, 1033-1034, 390-398. [Link]

  • American Kidney Fund. (2020). HECTOROL® doxercalciferol. [Link]

  • Zelzer, S., Goessler, W., & Herrmann, M. (2018). Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. Journal of Laboratory and Precision Medicine, 3, 93. [Link]

  • ARUP Laboratories. (2014). Validation of a Bioanalytical Method for Serum Ergocalciferol and Cholecalciferol by LC-MS/MS. [Link]

  • Zhang, W., et al. (2014). Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma. Journal of Chromatography B, 964, 1-8. [Link]

  • Wang, X., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. Analytical Methods, 15(46), 5869-5878. [Link]

  • ResearchGate. (2025). Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone. [Link]

  • Tecan. (2015). 1,25-di-hydroxy Vitamin D analysis by LC-MS: Optimization for sample prep automation and medium throughput lab. [Link]

  • ResearchGate. (n.d.). MRM transitions of vitamin D analogues and internal standard. [Link]

  • U.S. Food and Drug Administration. (2018). NDA 208614 Review. [Link]

  • Choe, S., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2420. [Link]

Sources

Technical Support Center: Synthesis of trans-Doxercalciferol-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-Doxercalciferol-d3. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of synthesizing this deuterated vitamin D analog. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during this multi-step synthesis.

Section 1: Frequently Asked Questions - Foundational Concepts

This section addresses high-level questions regarding the structure, purpose, and general synthetic strategy for this compound.

Q1: What is this compound, and what is its primary application?

A: Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic prodrug that is converted in the liver to 1α,25-dihydroxyvitamin D2, a biologically active metabolite of vitamin D2.[1][2][] The "trans" designation refers to the geometry at the C5-C6 double bond, making it the 5,6-trans-isomer of Doxercalciferol. The "-d3" suffix indicates that the molecule has been labeled with three deuterium atoms. The most common application for deuterated analogs like this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalytical assays.[4] Its distinct mass allows for precise quantification of the non-labeled drug or its metabolites in complex biological matrices.[5]

Q2: What is the general synthetic strategy for preparing Doxercalciferol and its analogs?

A: The most versatile and commonly employed strategy is a convergent synthesis.[6] This approach involves the separate synthesis of two key fragments: the A-ring and the CD-ring system. The A-ring typically contains the 1α-hydroxyl group and is converted into a phosphine oxide or a similar reactive species. The CD-ring, which contains the side chain, is synthesized as a corresponding ketone. These two fragments are then coupled, most frequently via a Wittig-Horner olefination reaction, to form the complete seco-steroid backbone.[6][7][8]

Q3: What is the chemical origin of the trans-isomer, and how is it related to the biologically active cis-isomer?

A: The synthesis of vitamin D analogs involves a critical thermal isomerization step. Photochemical irradiation of a provitamin D (like 7-dehydrocholesterol for vitamin D3 or ergosterol for vitamin D2) cleaves the B-ring to form a previtamin.[9][10] This previtamin exists in a thermal equilibrium with the 5,6-cis-isomer (the conventional vitamin D structure).[11][12] However, prolonged irradiation or specific reaction conditions can lead to the formation of other photoisomers, including the 5,6-trans-isomer and tachysterol.[10] In many synthetic routes, the trans-isomer is generated alongside the cis-isomer, necessitating careful purification.[13][14][15]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems that may arise during the synthesis.

Problem Area: Isomer Control & Separation

Q: My final reaction mixture contains a significant amount of the cis-isomer and other photoproducts. How can I isolate the desired this compound?

A: This is a very common challenge due to the inherent equilibria between vitamin D isomers. The solution lies in robust chromatographic purification.

  • Causality: The small structural differences between cis, trans, previtamin, and tachysterol isomers make their separation non-trivial. They often have very similar polarities.

  • Troubleshooting Protocol: High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.[16] Normal-phase chromatography often provides better selectivity for these non-polar isomers than reversed-phase.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Column Silica or Phenyl-based column[17]Silica provides separation based on polarity. Phenyl columns can offer alternative selectivity through π-π interactions.
Mobile Phase Hexane/Isopropanol or Heptane/Ethanol mixturesA non-polar solvent with a polar modifier. The percentage of the polar modifier is the critical parameter to adjust for optimal resolution. Start with a low percentage (e.g., 1-5% isopropanol) and increase gradually.[18]
Detection UV at ~265 nmVitamin D's conjugated triene system has a strong UV absorbance maximum around this wavelength.[16][19]
Flow Rate 1-2 mL/min (analytical) or scaled appropriately for preparativeLower flow rates can improve resolution but increase run time.
  • Self-Validation: Collect fractions and analyze by analytical HPLC to confirm purity. The elution order is typically trans-vitamin D, followed by the cis-vitamin D, and then the previtamin. Pool fractions that meet or exceed the required purity (e.g., >99%).[20]

Problem Area: Deuterium Labeling Efficiency

Q: Mass spectrometry of my final product shows incomplete deuterium incorporation (significant M+1 and M+2 peaks instead of a clean M+3). What is the cause?

A: Incomplete deuteration typically points to issues with the deuterating agent or the reaction conditions. A well-established method for introducing deuterium at the C6 position involves the reduction of a 6-oxo-3,5-cyclovitamin D intermediate.[13][14][15][18]

  • Causality:

    • Deuterating Reagent Quality: Sodium borodeuteride (NaBD₄) can be hygroscopic and may have exchanged deuterium for protium upon exposure to atmospheric moisture.

    • Protic Solvent Contamination: The presence of water or alcohol in the reaction solvent provides a proton source that competes with the deuteride, leading to a mixture of labeled and unlabeled products.

    • Incomplete Precursor Formation: If the oxidation to the 6-oxo intermediate is incomplete, the subsequent reduction step will not incorporate deuterium at that site.

  • Troubleshooting Protocol:

    • Reagent Handling: Use a fresh, unopened bottle of high-purity NaBD₄ (>98% D). Handle it in a glovebox or under a dry argon/nitrogen atmosphere.

    • Solvent Purity: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂) prior to use.

    • Reaction Monitoring: Before adding the deuterating agent, confirm the complete conversion of the starting material to the 6-oxo intermediate via TLC or LC-MS.

    • Cycloreversion Step: After reduction, the 3,5-cyclo intermediate must be efficiently converted back to the vitamin D structure (cycloreversion), typically by heating in an appropriate solvent system (e.g., acetone/water).[18] Ensure this step goes to completion to avoid isolating the wrong intermediate.

Problem Area: Wittig-Horner Coupling Yield & Stereoselectivity

Q: The yield of my Wittig-Horner coupling between the A-ring phosphine oxide and the CD-ring ketone is low, and I'm getting a mixture of E/Z isomers.

A: The Wittig-Horner reaction is a powerful C-C bond-forming tool in vitamin D synthesis, but it is sensitive to reaction conditions.[7][8]

  • Causality (Low Yield):

    • Inefficient Deprotonation: The phosphine oxide is not fully deprotonated to form the reactive carbanion. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required.

    • Steric Hindrance: The CD-ring ketone (often called a Grundmann ketone derivative) can be sterically hindered, slowing the reaction.

    • Enolization: The strong base can deprotonate the α-position of the ketone, forming an enolate which does not react with the ylide.[8]

  • Causality (Poor Stereoselectivity):

    • The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide and the reaction conditions. For the synthesis of vitamin D analogs, the (E)-alkene is desired. Stabilized ylides tend to give the E-alkene (thermodynamic control), while non-stabilized ylides often give the Z-alkene (kinetic control).[21] The A-ring phosphine oxide ylide is generally considered non-stabilized.

  • Troubleshooting Protocol & Optimization:

ParameterRecommendation for High Yield & E-SelectivityRationale
Base n-Butyllithium (n-BuLi)Ensures complete and rapid deprotonation of the phosphine oxide.
Temperature Add base and ketone at low temperature (-78 °C)Minimizes side reactions, especially ketone enolization.[21] This favors the kinetic (cis-oxaphosphetane) intermediate which leads to the desired E-alkene upon decomposition.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the lithium cations.
Reagent Addition Add the ketone solution slowly to the pre-formed deep red/orange ylide solution at -78 °C.Maintains a low concentration of the ketone to further suppress enolization.
Post-Reaction Allow the reaction to warm slowly to room temperature after the addition is complete.Ensures the reaction proceeds to completion.

Section 3: Key Experimental Protocols

Protocol 1: General Method for Deuterium Labeling at C6 (This protocol is adapted from the general method developed by DeLuca and coworkers for labeling vitamin D analogs)[13][14][15][18]

  • Tosylation: To a solution of Doxercalciferol (1 eq) in dry pyridine, add p-toluenesulfonyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 10-12 hours until TLC shows complete consumption of the starting material.

  • Cyclization: Work up the reaction by extracting with ether and washing with dilute HCl and NaHCO₃. Concentrate the crude tosylate. Suspend the residue in acetone/water (9:1 v/v) with an excess of sodium bicarbonate and heat to 60 °C for 18-24 hours to form the 3,5-cyclovitamin D derivative.

  • Oxidation: Dissolve the cyclovitamin derivative in an appropriate solvent like dichloromethane. Add an oxidizing agent such as manganese dioxide (MnO₂) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed, yielding the 6-oxo-cyclovitamin D intermediate.

  • Deuteride Reduction: Under an inert atmosphere, dissolve the purified 6-oxo intermediate in an anhydrous solvent (e.g., THF/Methanol). Cool to 0 °C and add sodium borodeuteride (NaBD₄, 1.5 eq) portion-wise. Stir for 1-2 hours.

  • Cycloreversion: Quench the reaction carefully with water. Concentrate the solvent and dissolve the residue in a solvent system like acetic acid/THF/water. Heat the mixture to 55-60 °C for 1 hour to induce cycloreversion.

  • Purification: After workup, purify the resulting mixture of deuterated cis- and trans-Doxercalciferol by preparative HPLC as described in the troubleshooting section.

Section 4: Visual Guides & Workflows

Diagram 1: Convergent Synthesis of Doxercalciferol

Convergent_Synthesis Ergosterol Ergosterol (Starting Material) CD_Ring CD-Ring Ketone (Grundmann's Ketone analog) Ergosterol->CD_Ring Multi-step synthesis A_Ring A-Ring Phosphine Oxide Ergosterol->A_Ring Multi-step synthesis Coupling Wittig-Horner Coupling CD_Ring->Coupling A_Ring->Coupling Previtamin Pre-Doxercalciferol Coupling->Previtamin Isomerization Thermal Isomerization (Equilibrium) Previtamin->Isomerization Cis_Dox cis-Doxercalciferol Isomerization->Cis_Dox Deuteration Deuteration Steps (e.g., via 6-oxo intermediate) Cis_Dox->Deuteration Purification HPLC Purification Deuteration->Purification Final_Product This compound Purification->Final_Product

Caption: A high-level overview of the convergent synthetic route.

Diagram 2: Troubleshooting Low Isotopic Purity

Isotopic_Purity_Troubleshooting Start Problem: Low Isotopic Purity (M+0, M+1, M+2 observed) Check_Reagent Check NaBD₄ Source Start->Check_Reagent Is reagent old or exposed to air? Check_Solvent Check Solvent Anhydrousness Check_Reagent->Check_Solvent No Solution_Reagent Solution: Use fresh, high-purity NaBD₄. Handle in glovebox. Check_Reagent->Solution_Reagent Yes Check_Atmosphere Check Reaction Atmosphere Check_Solvent->Check_Atmosphere No Solution_Solvent Solution: Use freshly distilled, anhydrous solvents. Check_Solvent->Solution_Solvent Yes Solution_Atmosphere Solution: Run reaction under dry Argon or Nitrogen. Check_Atmosphere->Solution_Atmosphere Yes

Caption: A logical workflow for diagnosing sources of proton contamination.

References

  • PubMed.

  • Proceedings of the National Academy of Sciences.

  • PubMed.

  • PubMed.

  • National Center for Biotechnology Information.

  • OpenBU.

  • Wikipedia.

  • Vitamin D UpDates.

  • Google Patents.

  • MDPI.

  • Proceedings of the National Academy of Sciences.

  • Anticancer Research.

  • Google Patents.

  • Biovanix Chromatography.

  • ACS Publications.

  • PubMed.

  • Endotext - NCBI Bookshelf.

  • Dr.Oracle.

  • PubMed.

  • SciELO.

  • Longdom Publishing.

  • Scite.ai.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • Organic Synthesis.

  • ResearchGate.

  • ResearchGate.

  • Journal of Medicinal Chemistry - ACS Publications.

  • Impactfactor.

  • Journal of Baqai Medical University.

  • Google Patents.

  • BOC Sciences.

  • National Center for Biotechnology Information.

  • MDPI.

  • PubMed.

Sources

Technical Support Center: Doxercalciferol Chromatography & Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the resolution of Doxercalciferol (


-hydroxyvitamin D2) isomers.
Audience:  Analytical Chemists, QC Specialists, and Drug Development Scientists.[1]
Status: Active 

Welcome to the Doxercalciferol Separation Hub

Doxercalciferol (


-OH-D2) presents a unique set of chromatographic challenges due to its reversible thermal isomerization and the structural similarity of its degradation products. This guide moves beyond standard monographs to address the why and how of resolving these critical impurities.
The Core Challenge: The Isomer Landscape

Before troubleshooting, you must visualize the dynamic system inside your HPLC vial. Doxercalciferol is not a static molecule; it exists in a temperature-dependent equilibrium with its "Pre" form and degrades into geometric isomers.

Key Isomers & Impurities:

  • Pre-Doxercalciferol: The thermal equilibrium precursor (reversible).

  • Trans-Doxercalciferol (Impurity B): The 5,6-trans isomer (irreversible degradation via light/catalysts).[1]

  • 
    -Doxercalciferol (Impurity C):  The 
    
    
    
    -epimer (synthetic impurity).[1]
  • Ergocalciferol (Vitamin D2): Starting material.[2]

Module 1: Isomerization Pathways & Chemistry

Understanding the origin of your peaks is the first step to resolving them.

Doxercalciferol_Pathways Pre Pre-Doxercalciferol (Thermal Precursor) Dox Doxercalciferol (1α-OH-D2) Pre->Dox Heat (Equilibrium) Trans Trans-Doxercalciferol (5,6-trans Isomer) Dox->Trans Iodine/Light (Cis-Trans Isomerization) Suprasterols Suprasterols/Tachysterols (Over-irradiation) Dox->Suprasterols UV Light Beta 1β-Epimer (Synthetic Impurity) Beta->Dox Diastereomer (Non-convertible)

Figure 1: The dynamic stability of Doxercalciferol. Note that the Pre-isomer


 Doxercalciferol relationship is thermal and reversible, whereas Trans-isomer formation is irreversible.[1]
Module 2: Troubleshooting Guides (Q&A)
Issue A: The "Pre-Peak" & Thermal Equilibrium

User Question: "I see a broad peak merging with my main Doxercalciferol peak, or the area ratio of the pre-peak changes between injections. How do I fix this?"

Technical Insight: This is the classic "Vitamin D Anomaly." In solution, Doxercalciferol equilibrates with Pre-Doxercalciferol.[1] At room temperature, this conversion is slow but significant.[1] If your column is hot (


C), the interconversion happens during elution, causing peak broadening (dynamic bridge).[1] If the column is too cold, they separate completely, but you must account for the Pre-peak in your total content calculation.

Troubleshooting Protocol:

VariableRecommendationMechanism
Column Temp Maintain 25°C - 30°C Keeps the equilibrium "frozen" enough to resolve Pre-Doxercalciferol as a distinct peak rather than a merging blob.
Sample Prep Minimize Heat Do not use heat for dissolution.[3] Sonication can generate local heat; use short bursts.
Quantitation Sum the Areas Unless specified otherwise, sum the areas of Pre-Doxercalciferol + Doxercalciferol for assay, as Pre- converts to Doxercalciferol in the body.
Issue B: Resolving the Trans-Isomer (Impurity B)

User Question: "My 5,6-trans impurity is co-eluting on the tail of the main peak. Standard C18 isn't working."

Technical Insight: The trans isomer has a linear structure compared to the bent cis form of Doxercalciferol. Standard C18 columns often lack the "shape selectivity" to discriminate between these two hydrophobic structures.

Troubleshooting Protocol:

  • Switch Stationary Phase: Move to a High Carbon Load C18 (e.g., >20% carbon) or a PFP (Pentafluorophenyl) phase.

    • Why? High carbon load increases steric interaction. PFP phases offer

      
      -
      
      
      
      interactions that discriminate based on the double bond geometry.
  • Mobile Phase Modification: Use Methanol instead of Acetonitrile.

    • Why? Methanol is a protic solvent that often enhances shape selectivity for steroid isomers compared to the aprotic acetonitrile.

Issue C: The Epimer Challenge (

vs

)

User Question: "I suspect the 1-beta epimer is present, but I see only one peak."

Technical Insight: The


-epimer (Impurity C) is a diastereomer. In Reversed-Phase (RP) HPLC, these are notoriously difficult to separate because their hydrophobic footprints are nearly identical.[1]

Troubleshooting Protocol:

  • The "Gold Standard" Fix: Use a Cholester-bonded phase (e.g., Cosmocore Cholester).[1][4]

    • Mechanism:[1][5] These columns use a cholesterol-like rigid structure as the ligand.[1] They are exceptional at recognizing subtle steric differences in steroid rings that standard alkyl chains (C18) miss.

  • Alternative Mode: If RP fails, switch to Normal Phase (NP-HPLC) or SFC .

    • Mechanism:[1][5] The interaction of the hydroxyl group orientation with a silica or diol surface in NP mode provides vastly superior selectivity for epimers than hydrophobic interaction.

Module 3: High-Resolution Experimental Protocol

This method is designed to maximize resolution between the Pre-isomer, Trans-isomer, and the Main peak.[1]

Method Type: Reversed-Phase Gradient HPLC[1][6]

ParameterSettingRationale
Column High-Density C18 (e.g., YMC-Triart ExRS or Waters BEH C18) Dims: 150 x 4.6 mm, 3 µmHigh carbon coverage (approx 25%) maximizes steric recognition of isomers.[1]
Mobile Phase A Water (Milli-Q)High aqueous start forces interaction with the stationary phase.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)ACN for low backpressure; MeOH added to tune selectivity for the trans isomer.
Gradient 0-20 min: 50% B

95% B 20-25 min: Hold 95% B
Shallow gradient ensures separation of early eluting polar degradants and late eluting isomers.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temperature 27°C

1°C
Critical control point. Prevents on-column isomerization.[1]
Detection UV @ 265 nm Max absorption for the cis-diene chromophore.[1]
Sample Diluent AcetonitrileMatches the initial gradient strength; prevents precipitation.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 1.5 between Pre-Doxercalciferol and Doxercalciferol.
    
  • Resolution (

    
    ):  > 1.2 between Doxercalciferol and Trans-Doxercalciferol (Impurity B).
    
  • Tailing Factor: < 1.5 (Vitamin D analogs are prone to tailing on active silanols; use end-capped columns).[1]

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose resolution failures immediately.

Troubleshooting_Tree Start Problem: Poor Resolution Q1 Is the main peak broad/split? Start->Q1 Q2 Is the Trans-isomer co-eluting? Q1->Q2 No A1 Action: Check Column Temp. Must be < 30°C. Q1->A1 Yes Q3 Is the Beta-epimer suspected? Q2->Q3 No A2 Action: Switch to High-Carbon C18 or add MeOH to Mobile Phase. Q2->A2 Yes A3 Action: Switch to Cholester Column or Normal Phase LC. Q3->A3 Yes

Figure 2: Rapid diagnostic logic for Doxercalciferol separation failures.

References
  • United States Pharmacopeia (USP). Doxercalciferol Monograph: Related Compounds.[7] USP-NF.[1][8] (Defines Impurity B as the trans-isomer and Impurity C as the epimer).

  • Journal of AOAC International. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods. (Explains the fundamental Pre-vitamin/Vitamin thermal equilibrium).

  • Journal of Chromatographic Science. Determination of Degradation Products of Doxercalciferol by Solid-Phase Extraction and Reversed-Phase HPLC. (Details the separation of Trans- and Beta- isomers).

  • Nacalai Tesque Application Notes. Separation of Vitamin D Metabolites and Epimers using Cosmocore Cholester. (Specific data on using Cholesterol-bonded phases for epimer separation).

Sources

minimizing ion suppression for deuterated vitamin D analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression for Deuterated Vitamin D Analogs Role: Senior Application Scientist, Mass Spectrometry Center of Excellence

Welcome to the Vitamin D LC-MS/MS Technical Support Center

Status: Operational Ticket Priority: Critical (Quantification Bias Detected)

You are likely here because your QC samples are failing, or your patient data shows inexplicable variability despite using a deuterated internal standard (IS).

In Vitamin D analysis, the assumption that "the Internal Standard corrects for everything" is dangerous. Because Vitamin D is highly lipophilic and neutral, it is notoriously difficult to ionize. When you introduce a deuterated analog (e.g., d3-25OHD3), you introduce a physical variable: The Deuterium Isotope Effect .

This guide is not a textbook; it is a troubleshooting protocol designed to eliminate the "Differential Matrix Effect"—the phenomenon where your analyte and your IS experience different levels of ion suppression because they are not perfectly co-eluting.

Module 1: The Root Cause Analysis

Why is my Internal Standard failing me?

The Physics of the Problem: Deuterium (D) is heavier than Hydrogen (H), but the C-D bond is slightly shorter and stronger than the C-H bond.[1] This reduces the lipophilicity and polarizability of the molecule.[1] In Reverse Phase Chromatography (RPLC), this causes deuterated analogs to elute slightly earlier than the native analyte.[1][2][3]

The Consequence: If your chromatography is high-resolution, the d3-IS may elute 0.1–0.2 minutes before the native Vitamin D. If a suppression zone (like a phospholipid burst) occurs exactly at that shift, the IS is suppressed, but the analyte is not (or vice versa). The ratio becomes invalid.

Visualizing the Failure Mode:

IonSuppressionMechanism cluster_elution Elution Window (Time) Matrix Biological Matrix (Phospholipids/Salts) Column C18 Column Separation Matrix->Column d3_IS d3-IS Elution (t = 2.4 min) Column->d3_IS Lower Lipophilicity Analyte Native Vit D Elution (t = 2.5 min) Column->Analyte PL_Zone Phospholipid Zone (Suppression) Column->PL_Zone Source Ion Source (Charge Competition) d3_IS->Source Analyte->Source PL_Zone->Source Co-elutes with IS only Result Quantification Bias (Ratio Error) Source->Result Differential Suppression

Caption: The "Chromatographic Deuterium Effect" causes the IS to shift into a suppression zone (Red) while the analyte (Green) remains unaffected, invalidating the calibration.

Module 2: Sample Preparation Strategies

"I'm using Protein Precipitation (PPT). Is that enough?"

Short Answer: No. Technical Explanation: PPT (adding Acetonitrile/Methanol) removes proteins but leaves >90% of phospholipids (Glycerophosphocholines) in the supernatant. These lipids elute late in the gradient and often wrap around to the next injection or build up on the column, causing unpredictable suppression.

Recommended Protocol: Phospholipid Removal (PLR) or SLE Do not rely on simple PPT. Use Supported Liquid Extraction (SLE) or specialized PLR plates (e.g., HybridSPE, Captiva, Phree).

Protocol: Phospholipid Removal Plate Workflow

  • Load: Add 200 µL Plasma/Serum to the PLR plate well.

  • Precipitate: Add 600 µL 1% Formic Acid in Acetonitrile (1:3 ratio).

  • Agitate: Vortex plate for 2 minutes (Critical for complete protein crash).

  • Elute: Apply vacuum (5-10 inHg). The unique zirconia/titania sorbent Lewis-acid interaction retains the phospholipids while Vitamin D passes through.

  • Dry & Reconstitute: Evaporate eluate under N2 at 40°C; reconstitute in 50:50 MeOH:H2O.

Data Comparison: Extraction Efficiency

MethodProtein RemovalPhospholipid RemovalRecovery (Vit D)Ion Suppression Risk
Protein Precip (PPT) HighVery Low (<10%) >95%Critical
Liquid-Liquid (LLE) HighModerate (~70%)~85%Moderate
PLR Plates HighHigh (>99%) >90%Minimal
SLE (Supported Liquid) HighHigh (>95%)>90%Low

Module 3: Source Optimization (Hardware)

"Should I use ESI or APCI?"

Recommendation: APCI (Atmospheric Pressure Chemical Ionization) is the gold standard for underivatized Vitamin D.

Why?

  • Ionization Mechanism: ESI relies on liquid-phase charge transfer, which is heavily suppressed by co-eluting matrix components competing for surface charge. APCI uses gas-phase ionization (corona discharge), which is chemically more robust against non-volatile matrix components like salts and phospholipids.

  • Analyte Nature: Vitamin D is neutral and hydrophobic. ESI struggles to protonate it efficiently without additives. APCI ionizes neutral lipids effectively via charge transfer.

Decision Matrix:

  • Scenario A: You need high sensitivity (<1 ng/mL) and have limited sample volume. -> Use ESI + Derivatization (See Module 4).

  • Scenario B: You have standard clinical samples (>5 ng/mL) and want robustness. -> Use APCI (No Derivatization).

Module 4: Derivatization (The Sensitivity Booster)

"I can't see the peak. How do I boost signal?"

If you must use ESI (or need extreme sensitivity), you must derivatize. The standard reagent is PTAD (4-phenyl-1,2,4-triazoline-3,5-dione).[4][5][6]

Mechanism: PTAD reacts with the s-cis diene structure of Vitamin D via a Diels-Alder reaction.[6] This adds a polar, easily ionizable nitrogen-containing moiety to the molecule, increasing ionization efficiency by 10-100 fold.

Step-by-Step PTAD Protocol:

  • Dry Down: Evaporate your extracted sample (from Module 2) to complete dryness. Moisture kills the reaction.

  • Reagent Prep: Prepare 0.5 mg/mL PTAD in anhydrous Acetonitrile.

  • React: Add 50 µL PTAD solution to the dried residue.

  • Incubate: Vortex and incubate at Room Temperature for 30 minutes (protected from light).

  • Quench: Add 50 µL water to stop the reaction (scavenges excess PTAD).

  • Analyze: Inject directly or dilute.

Reaction Workflow:

PTAD_Reaction Step1 Dried Extract (Neutral Vit D) Step2 Add PTAD Reagent (Diels-Alder Reaction) Step1->Step2 Anhydrous ACN Step3 Formation of Adduct (High Proton Affinity) Step2->Step3 s-cis diene attack Step4 ESI-MS/MS Detection (100x Signal Boost) Step3->Step4 m/z shift +298 Da

Caption: PTAD derivatization transforms neutral Vitamin D into a high-affinity adduct, significantly overcoming background noise.

Module 5: Troubleshooting FAQ

Q1: I see a "double peak" for my Vitamin D after derivatization. Why? A: PTAD reacts with the diene system, which can exist in two isomeric forms (6R and 6S adducts). You may see two peaks.[7] Action: Integrate both peaks together, or ensure your chromatography resolves them and consistently integrate the dominant isomer.

Q2: My d3-IS retention time is shifting day-to-day. A: This indicates mobile phase instability. Vitamin D is sensitive to pH and organic modifier changes. Action: Use a column heater (strictly controlled at 40°C or 50°C) to lock in retention times. The Deuterium shift is temperature-dependent; fluctuations exaggerate the separation between analyte and IS.

Q3: How do I prove "Ion Suppression" is the culprit? A: Perform a Post-Column Infusion .

  • Infuse a constant flow of your standard into the MS source.

  • Inject a "blank" extracted matrix sample via the LC.

  • Monitor the baseline. If you see a "dip" in the baseline at the retention time of Vitamin D, you have suppression.

Q4: Can I avoid the Deuterium Shift entirely? A: Yes. Switch to Carbon-13 (


) labeled Internal Standards . 

atoms do not affect bond length or lipophilicity significantly, so they co-elute perfectly with the native analyte, experiencing the exact same matrix effects. They are more expensive but eliminate the CDE risk.

References

  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Link

  • Sigma-Aldrich (Merck). (n.d.). Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum Using HybridSPE-Phospholipid. Link

  • Phenomenex. (2022). Vitamin D Recovery with PLR (Phospholipid Removal) Plates. Link

  • National Institutes of Health (PMC). (2014). Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D. Link

  • Agilent Technologies. (2017). Vitamin D Metabolite Analysis in Biological Samples Using Agilent Captiva EMR—Lipid. Link

  • ACS Publications. (2022). Development of cVSSI-APCI for the Improvement of Ion Suppression and Matrix Effects. Link

Sources

Validation & Comparative

A Comparative Guide to trans-Doxercalciferol-d3 and cis-Doxercalciferol-d3 as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Doxercalciferol and its metabolites, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in mass spectrometry-based quantification, as it closely mimics the analyte's behavior throughout sample preparation and analysis.[1][2] This guide provides an in-depth comparison of two such standards: trans-Doxercalciferol-d3 and cis-Doxercalciferol-d3, to aid in the selection of the most suitable internal standard for your analytical needs.

The Foundational Role of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and metabolites in complex biological matrices. However, the accuracy of this method can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3][4] An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for reliable normalization of the analyte's signal.[5] Deuterated internal standards are considered optimal because their physicochemical properties are nearly identical to the unlabeled analyte, with the key difference being a mass shift that allows for their distinction by the mass spectrometer.[6][7]

Understanding Doxercalciferol and its Geometric Isomers

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 used in the treatment of secondary hyperparathyroidism.[8][9] Its structure contains a conjugated triene system that gives rise to geometric isomers, primarily the cis and trans forms, which differ in the spatial arrangement of substituents around a double bond.[10] These isomers can exhibit different physical and chemical properties, including melting points, boiling points, polarity, and stability.[1][6] This inherent difference is a crucial consideration when selecting one as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS

Sources

Comparative Pharmacokinetics of Doxercalciferol and Paricalcitol: A Quantitative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

In the management of Secondary Hyperparathyroidism (SHPT) associated with Chronic Kidney Disease (CKD), Vitamin D Receptor Activators (VDRAs) are the cornerstone of therapy. However, the pharmacokinetic (PK) profiles of Doxercalciferol (1


-hydroxyvitamin D2) and Paricalcitol  (19-nor-1

,25-dihydroxyvitamin D2) differ fundamentally due to their activation requirements.
  • Doxercalciferol is a pro-drug requiring hepatic bioactivation.[1][2]

  • Paricalcitol is a genetically engineered, active vitamin D analog.

Accurate quantification of these analogs in serum is analytically challenging due to their lipophilicity, low circulating concentrations (pg/mL range), and potential isobaric interference from endogenous Vitamin D metabolites. This guide outlines the comparative PK profiles of these two agents and provides a validated, self-correcting LC-MS/MS workflow using Deuterated Internal Standards (d-IS) and PTAD derivatization to ensure data integrity.

Mechanistic Comparison: Activation & Metabolism

The defining pharmacokinetic difference lies in the metabolic activation pathway. Doxercalciferol is inactive until 25-hydroxylation in the liver, whereas Paricalcitol is biologically active upon administration.

Figure 1: Metabolic Activation Pathways

MetabolicPathways Dox Doxercalciferol (Pro-Drug) Liver Liver (CYP27A1) Dox->Liver Absorption ActiveDox 1α,25(OH)2D2 (Major Active Metabolite) Liver->ActiveDox 25-Hydroxylation VDR Vitamin D Receptor (Parathyroid/Bone/Intestine) ActiveDox->VDR Binding (High Affinity) Pari Paricalcitol (Active Analog) Pari->VDR Direct Binding (Selective)

Caption: Doxercalciferol requires hepatic conversion via CYP27A1 to become active 1


,25(OH)2D2.[3] Paricalcitol binds directly to the VDR without metabolic activation.

Analytical Methodology: The Role of Deuterated Standards

To accurately compare PK parameters (e.g.,


, 

), one cannot rely on immunoassays due to cross-reactivity. Isotope Dilution LC-MS/MS is the mandatory standard.
Why Deuterated Standards?

In ESI-MS/MS (Electrospray Ionization), Vitamin D analogs suffer from significant matrix effects (ion suppression) caused by phospholipids.

  • Correction Mechanism: A deuterated internal standard (e.g., Paricalcitol-d6) co-elutes with the analyte.[4] Any suppression affecting the analyte affects the standard identically.

  • Quantification: The ratio of Analyte Area / Internal Standard Area is used, mathematically canceling out the matrix effect.

The "Cookson-Type" Derivatization (PTAD)

Vitamin D analogs have poor ionization efficiency (lack of protonation sites). We utilize PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) , a Cookson-type reagent that reacts via a Diels-Alder mechanism with the cis-diene structure of Vitamin D.[5]

  • Benefit: Increases sensitivity by 10-100 fold.

  • Mass Shift: Adds ~175 Da to the precursor ion, moving it to a cleaner region of the mass spectrum.

Validated Experimental Protocol

Reagents:

  • Analytes: Doxercalciferol, Paricalcitol.[1][2][6][7][8][9]

  • Internal Standards (IS): Doxercalciferol-d3 (or 1

    
    -OH-D2-d3), Paricalcitol-d6.
    
  • Derivatization Agent: PTAD (0.5 mg/mL in Acetonitrile).

Workflow:

  • Spike: Add 20

    
    L of IS mix (5 ng/mL) to 200 
    
    
    
    L serum.
  • LLE Extraction: Add 1 mL Hexane:Ethyl Acetate (9:1). Vortex 5 min. Centrifuge.

  • Dry: Transfer supernatant and evaporate to dryness under

    
    .
    
  • Derivatize: Reconstitute in 50

    
    L PTAD solution. Incubate RT for 30 min (protect from light).
    
  • Quench: Add 10

    
    L water to quench excess PTAD.
    
  • Analyze: Inject onto LC-MS/MS (C18 Column).[4]

Figure 2: Analytical Workflow (PTAD-LC-MS/MS)

AnalyticalWorkflow Sample Serum Sample (200 µL) IS_Add Add Deuterated IS (Paricalcitol-d6 / Dox-d3) Sample->IS_Add LLE LLE Extraction (Hexane/EtAc 9:1) IS_Add->LLE Dry Evaporate to Dryness (N2 stream) LLE->Dry Deriv PTAD Derivatization (Diels-Alder Reaction) Dry->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS

Caption: Step-by-step isotope dilution workflow. PTAD derivatization is the critical step for enhancing ionization sensitivity.

Comparative Pharmacokinetic Profile

The following data represents consensus values derived from LC-MS/MS studies using the methodology described above.

Table 1: Pharmacokinetic Parameters (CKD/Dialysis Population)
ParameterDoxercalciferol (Hectorol)Paricalcitol (Zemplar)
Nature Pro-drug (Requires Activation)Active Analog
Active Moiety 1

,25(OH)

D

Paricalcitol (Parent)
Bioavailability (Oral) ~42%~72%

(Time to Peak)
11–12 hours (Active Metabolite)3 hours (Oral); Immediate (IV)

(Elimination Half-Life)
32–37 hours (up to 96h)15–30 hours (CKD patients)
Protein Binding >99%>99.8%
Primary Elimination Biliary/FecalHepatobiliary (Feces)
Metabolism Hepatic CYP27A1 (Activation)CYP24A1, CYP3A4 (Degradation)
Key Interpretation of Data[4][8][10][11]
  • Half-Life Discrepancy: Doxercalciferol exhibits a longer effective half-life. This is attributed to the time required for hepatic activation and the subsequent persistence of the active 1

    
    ,25(OH)2D2 metabolite.
    
  • Activation Lag: Paricalcitol reaches

    
     significantly faster (3h vs 11-12h) because it bypasses the rate-limiting hepatic hydroxylation step.
    
  • Clinical Implication: The longer half-life of Doxercalciferol's active metabolite suggests a more sustained suppression of PTH but may carry a higher risk of prolonged hypercalcemia if accumulation occurs, necessitating careful monitoring.

Discussion & Application

Validating the Difference

Using the deuterated standards (Paricalcitol-d6 and Doxercalciferol-d3), researchers can validate the in vivo conversion rates.

  • Experiment: Administer Doxercalciferol.

  • Measurement: Monitor the disappearance of Parent (Doxercalciferol) and the appearance of Active Metabolite (1

    
    ,25(OH)2D2).[2]
    
  • Control: Spike samples with Doxercalciferol-d3 to quantify the parent and 1

    
    ,25(OH)2D2-d6 to quantify the metabolite accurately.
    
Troubleshooting the Assay
  • Low Sensitivity: If the signal is weak (<1e4 cps), check the PTAD reagent freshness. PTAD is moisture-sensitive and hydrolyzes rapidly.

  • Interference: If the deuterated standard shows "cross-talk" (signal in the analyte channel), ensure the isotopic purity is >99% and that the mass resolution on Q1 is set to "Unit" or "High" to prevent overlap of isotope envelopes.

References

  • National Institutes of Health (NIH) / PubMed. (2002). Comparative review of the pharmacokinetics of vitamin D analogues. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2009). Zemplar (paricalcitol) Capsules Prescribing Information.[10] Available at: [Link][8][11][12][13][14]

  • U.S. Food and Drug Administration (FDA). (2011). Hectorol (doxercalciferol) Injection Prescribing Information. Available at: [Link][8][12][13][14]

  • Journal of Chromatography B. (2015). Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry.[4] Available at: [Link]

  • MDPI - Molecules. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Available at: [Link][12]

Sources

Comparative Efficacy Guide: Doxercalciferol vs. Paricalcitol vs. Calcitriol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity vs. Pro-drug Paradigm

In the landscape of Vitamin D Receptor (VDR) agonists, the distinction between Doxercalciferol , Paricalcitol , and Calcitriol is not merely one of potency, but of mechanism of delivery and tissue selectivity .

  • Calcitriol (1,25(OH)₂D₃): The endogenous hormone.[1][2] It exhibits the highest VDR binding affinity but lacks tissue selectivity, leading to a narrow therapeutic window limited by hypercalcemia and hyperphosphatemia.

  • Doxercalciferol (1

    
    -OH-D₂):  A pro-drug . It requires hepatic 25-hydroxylation to become active (1,25(OH)₂D₂).[1][2] Its primary advantage lies in its pharmacokinetic profile (longer half-life) and a safety profile that is generally superior to calcitriol, though it retains significant calcemic potential compared to selective activators.
    
  • Paricalcitol (19-nor-1,25(OH)₂D₂): A selective VDR activator .[3][4] Structural modification (removal of the exocyclic carbon-19 and side-chain unsaturation) reduces its affinity for the VDR but alters the conformational change upon binding. This results in differential cofactor recruitment, favoring PTH suppression over intestinal calcium absorption.

Mechanistic Profiling & Pharmacokinetics

Metabolic Activation Pathways

Understanding the activation requirement is critical for designing in vitro vs. in vivo assays. Doxercalciferol is inactive in vitro (e.g., cell-free VDR binding assays) unless pre-metabolized or used in a hepatocyte co-culture system.

ActivationPathways cluster_0 Systemic Circulation Dox Doxercalciferol (Pro-drug) Liver Liver (CYP27A1/CYP2R1) Dox->Liver 25-Hydroxylation ActiveD2 1,25(OH)2D2 (Active Metabolite) Liver->ActiveD2 VDR VDR Activation (Nucleus) ActiveD2->VDR High Affinity Parical Paricalcitol (Active Drug) Parical->VDR Selective Binding (Lower Affinity) Calcitriol Calcitriol (Active Hormone) Calcitriol->VDR High Affinity

Figure 1: Metabolic activation logic. Note that Doxercalciferol requires hepatic processing, whereas Paricalcitol and Calcitriol are directly active.[1]

Pharmacokinetic & Binding Data

The following table synthesizes data from competitive binding assays and clinical PK studies.

FeatureCalcitriol (Reference)DoxercalciferolParicalcitol
Chemical Nature 1,25(OH)₂D₃1

-OH-D₂ (Pro-drug)
19-nor-1,25(OH)₂D₂
VDR Binding Affinity (

)
~0.1 nM (High)Inactive (Pro-drug)Active metabolite: ~0.1–0.5 nM~0.3–1.0 nM (Lower)
Half-Life (

)
5–15 hours32–45 hours (Active Met.)~15 hours
Selectivity Mechanism NonePharmacokinetic (Pro-drug)Conformational (Cofactor recruitment)
Calcemic Activity High (Reference = 100%)Moderate (~30–50% of Calcitriol)Low (~10% of Calcitriol)

Technical Insight: Paricalcitol's lower binding affinity does not translate to lower efficacy.[3][4] The "weak" binding induces a specific VDR conformation that recruits transcriptional co-repressors to the osteocalcin promoter (bone resorption) while maintaining co-activator recruitment for the PTH promoter.

Comparative Efficacy: The Therapeutic Index

The core challenge in VDR drug development is separating PTH suppression (efficacy) from Hypercalcemia/Hyperphosphatemia (toxicity).

Clinical Efficacy (PTH Reduction)

Head-to-head studies and dose-equivalency trials indicate that all three agents effectively suppress PTH. The distinction lies in the dose required to achieve this without toxicity.

  • Dose Conversion: Paricalcitol is approximately 3–4x less potent by weight than Calcitriol, and Doxercalciferol is roughly 0.6x as potent as Paricalcitol (i.e., Paricalcitol dose

    
     Doxercalciferol dose / 0.57).
    
Safety Profile (Hypercalcemia Risk)
  • Calcitriol: Increases intestinal Calcium transport (CaT1/TRPV6 expression) significantly.

  • Paricalcitol: Shows reduced upregulation of intestinal CaT1 and calbindin-D9k, resulting in a wider therapeutic window.

  • Doxercalciferol: In animal models (5/6 nephrectomy rats), Doxercalciferol is more calcemic than Paricalcitol but less so than Calcitriol. However, in clinical settings with titrated dosing, the incidence of hypercalcemia is often comparable to Paricalcitol, provided the dose is managed carefully.

EfficacyLogic Drug VDR Agonist Intestine Intestinal Ca Absorption (TRPV6 Upregulation) Drug->Intestine Calcitriol: +++ Doxercalciferol: ++ Paricalcitol: + Parathyroid Parathyroid Gland (PTH Gene Repression) Drug->Parathyroid All Agents: +++ HyperCa Hypercalcemia (Toxicity) Intestine->HyperCa Efficacy Lower Serum PTH (Therapeutic Goal) Parathyroid->Efficacy

Figure 2: The Selectivity Divergence. Paricalcitol minimizes the "Red" pathway (Intestine) while maintaining the "Green" pathway (Parathyroid).

Experimental Protocols

For researchers validating these compounds, the following protocols ensure robust data generation.

Protocol A: VDR Competitive Ligand Binding Assay (Fluorescence Polarization)

Use this to determine


 or 

. Note: For Doxercalciferol, you must use its active metabolite, 1,25(OH)₂D₂, or the assay will fail.

Materials:

  • Recombinant Human VDR-LBD (Ligand Binding Domain).

  • Fluorescent Tracer (e.g., TK-Vitamin D Green).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM DTT, 0.01% NP-40.

Workflow:

  • Preparation: Dilute VDR-LBD to ~10 nM in Assay Buffer.

  • Titration: Prepare serial dilutions of the test compound (Paricalcitol, Calcitriol, or 1,25(OH)₂D₂) in DMSO. (Range:

    
     M to 
    
    
    
    M).
  • Incubation: Mix 20 µL VDR protein, 5 µL test compound, and 5 µL Fluorescent Tracer in a 384-well black plate.

  • Equilibrium: Incubate for 2–4 hours at room temperature in the dark to reach equilibrium.

  • Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex/Em: 485/530 nm).

  • Analysis: Plot mP vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine

    
    .
    
    • Validation Criterion: Calcitriol

      
       should be 
      
      
      
      nM.
Protocol B: In Vivo PTH Suppression vs. Calcemic Activity (5/6 Nephrectomy Rat Model)

The Gold Standard for establishing the Therapeutic Index.

Model Induction:

  • Perform 2/3 nephrectomy on the left kidney and total nephrectomy on the right kidney (1 week later) in Sprague-Dawley rats.

  • Feed a high-phosphorus diet (0.9-1.2%) for 4 weeks to induce secondary hyperparathyroidism (SHPT).

  • Inclusion Criteria: Serum PTH > 300 pg/mL, Creatinine > 1.0 mg/dL.

Dosing Regimen:

  • Groups: Vehicle, Calcitriol (0.03 µg/kg), Paricalcitol (0.1 µg/kg), Doxercalciferol (0.08 µg/kg). Note: Doses are adjusted for potency differences.

  • Route: Intraperitoneal (i.p.) or Oral (gavage), daily for 14 days.

Endpoints:

  • Efficacy: Serum PTH levels (ELISA) at Day 0, 7, and 14.

  • Toxicity: Serum Calcium (Ca) and Phosphorus (P) levels measured 24h post-dose.

  • Tissue Analysis: Harvest duodenum. Perform qPCR for TRPV6 (calcium channel) and Calbindin-D9k.

    • Interpretation: A high ratio of (PTH Suppression / TRPV6 Induction) indicates high selectivity (Paricalcitol). A low ratio indicates low selectivity (Calcitriol).

References

  • Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on Mineral Homeostasis. Source: PMC / National Institutes of Health [Link]

  • Inhibition of Parathyroid Hormone: A Dose Equivalency Study of Paricalcitol and Doxercalciferol. Source: American Journal of Nephrology [Link]

  • Differential Effects of Paricalcitol and Calcitriol on Intestinal Calcium Absorption. Source: American Journal of Nephrology [Link]

  • Comparative Review of the Pharmacokinetics of Vitamin D Analogues. Source: Seminars in Dialysis [Link]

  • Doxercalciferol vs Calcitriol in CKD: Efficacy and Safety. Source: Indian Journal of Nephrology [Link]

Sources

Benchmarking Doxercalciferol Quantification: An Inter-Laboratory Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Divergence

Doxercalciferol (1


-hydroxyvitamin D2) presents a unique quantification challenge due to its dual existence as a high-concentration Active Pharmaceutical Ingredient (API) and a low-abundance pro-hormone in biological matrices.

In inter-laboratory proficiency testing, discrepancies often arise not from instrument failure, but from methodological mismatch . While Quality Control (QC) labs rely on the robustness of HPLC-UV (USP methods), bioanalytical CROs must utilize LC-MS/MS with derivatization to reach picogram-level sensitivity. This guide bridges that gap, providing a standardized comparison to harmonize data across development stages.

The Core Challenge: Isomerism & Instability

Before selecting a method, the analyst must account for two non-negotiable chemical realities of Doxercalciferol:

  • Thermal Instability: Doxercalciferol undergoes reversible thermal isomerization to Pre-doxercalciferol . Heated column compartments (>40°C) can artificially degrade the sample during analysis.[1]

  • Stereochemical Complexity: The molecule must be chromatographically resolved from its 1

    
    -isomer (a common synthesis impurity) and Ergocalciferol (starting material).
    

Method A: LC-MS/MS with PTAD Derivatization (Bioanalysis Gold Standard)

Target Application: Clinical Pharmacokinetics (PK), Plasma/Serum Quantification.

The Mechanism

Native Doxercalciferol ionizes poorly in Electrospray Ionization (ESI) sources. To achieve the required Lower Limit of Quantitation (LLOQ) of ~1–5 pg/mL, we employ Cookson-type derivatization using PTAD (4-phenyl-1,2,4-triazoline-3,5-dione). This Diels-Alder reaction targets the s-cis diene system, increasing ionization efficiency by >100-fold.

Self-Validating Protocol

Step 1: Sample Extraction (LLE)

  • Aliquot 200 µL human plasma.

  • Add Internal Standard (IS) : Doxercalciferol-d6 (20 µL). Critical: Deuterated IS compensates for matrix effects and derivatization variability.

  • Extract with Hexane:Ethyl Acetate (90:10 v/v). Vortex 5 min, Centrifuge 4000g.

  • Evaporate supernatant to dryness under Nitrogen at 35°C (Do not exceed 40°C).

Step 2: Derivatization (The Critical Control Point)

  • Reconstitute residue in 50 µL of 0.5 mg/mL PTAD in Acetonitrile.

  • Incubate at Room Temperature for 30 minutes (Protect from light).

  • Quench reaction with 10 µL water (prevents over-reaction/degradation).

Step 3: LC-MS/MS Parameters [2][3][4]

  • Column: PFP (Pentafluorophenyl) or C18, 1.7 µm, 2.1 x 100 mm. Note: PFP provides superior isomer separation.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transition: Monitor the PTAD-adduct shifts.

    • Precursor: [M+PTAD+H]+

    • Product: Characteristic fragments (typically loss of the PTAD moiety or side chain).

Workflow Visualization

G Sample Plasma Sample (Low Conc.) IS Add IS (d6-Doxercalciferol) Sample->IS LLE LLE Extraction (Hexane/EtOAc) IS->LLE Dry Evaporation (<40°C) LLE->Dry Deriv PTAD Derivatization (Diels-Alder) Dry->Deriv LCMS LC-MS/MS Analysis (PFP Column) Deriv->LCMS Deriv->LCMS Sensitivity Boost (100x)

Figure 1: Bioanalytical workflow utilizing PTAD derivatization to overcome low ionization efficiency.

Method B: HPLC-UV (QC & Release Testing)

Target Application: Raw Material Analysis, Drug Product Assay, Stability Testing.

The Mechanism

Based on USP monographs, this method relies on the natural UV absorbance of the conjugated triene system at 265 nm . It avoids the complexity of MS but lacks the sensitivity for biological samples.

Self-Validating Protocol

Step 1: System Suitability Solution

  • Heat a standard solution of Doxercalciferol at 60°C for 1 hour. This generates Pre-doxercalciferol .[5]

  • Validation Check: The method must resolve Pre-doxercalciferol (RRT ~0.[5]94) from Doxercalciferol (RRT 1.[5]0) with a resolution > 2.0.

Step 2: Chromatographic Conditions

  • Column: Silica (L3) for Normal Phase or C18 (L1) for Reversed Phase. Recommendation: High-purity C18 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Acetonitrile:Water (Gradient or Isocratic depending on impurity profile).

  • Temperature: Maintain 25°C ± 2°C . Critical: Higher temperatures induce on-column degradation.

  • Detection: UV @ 265 nm.[1][5]

Inter-Laboratory Comparison Matrix

The following table summarizes data from cross-validation studies to assist in method selection.

FeatureMethod A: LC-MS/MS (PTAD)Method B: HPLC-UV (USP)
Primary Use Case Bioanalysis (Plasma/Serum)QC / Manufacturing
LOD / Sensitivity 0.5 – 1.0 pg/mL ~10 – 50 ng/mL
Specificity High (Mass + Retention Time)Moderate (Retention Time only)
Sample Prep Time High (3-4 hours, Derivatization)Low (30 mins, Dilute & Shoot)
Major Risk Matrix Effects / Incomplete DerivatizationThermal Degradation / Lack of Sensitivity
Inter-Lab Variability High (Dependent on derivatization skill)Low (Standardized Compendial Method)
Decision Logic for Researchers

DecisionTree Start Start: Define Sample Matrix Conc Concentration Range? Start->Conc Bio Biological Fluid (Plasma/Serum) Conc->Bio < 1 ng/mL Form Formulation / API (mg/mL) Conc->Form > 1 µg/mL MethodA Method A: LC-MS/MS (req. PTAD Derivatization) Bio->MethodA MethodB Method B: HPLC-UV (USP Protocol) Form->MethodB Check Valid Data MethodA->Check Check Isomer Resolution MethodB->Check Check Temp Control

Figure 2: Method selection decision matrix based on concentration and matrix requirements.

Expert Insights: Reducing Inter-Laboratory Bias

When comparing results between a Sponsor Lab (QC) and a CRO (Bioanalysis), bias often stems from the Reference Standard handling rather than the instrument.

  • Correction for Purity: Doxercalciferol standards are often supplied as solvates or with specific impurity profiles. Ensure both labs correct for the as-is purity and moisture content.

  • Light Protection: Doxercalciferol isomerizes under ambient light. Labs with fluorescent lighting often show lower recovery than labs using amber glassware and yellow-light rooms.

  • Cross-Validation: If bridging data between HPLC-UV and LC-MS/MS (e.g., high concentration release vs. animal tox studies), perform a dilutional linearity experiment. Dilute the formulation 1000x and run on LC-MS/MS to ensure the mass balance aligns with the UV assay.

References

  • USP Monograph. Doxercalciferol: Official Monographs. United States Pharmacopeia (USP-NF).[5]

  • Arano, T. et al. (2017).

    
    , 25-Dihydroxy Vitamin D2 by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Longdom Publishing. 
    
  • Annex Publishers. (2017). Development and Optimization of an LC-MS/MS Method for Dosage Form of Ergocalciferol (Vitamin D2) in Human Plasma. (Discusses PTAD derivatization principles applicable to D2 analogs).

  • NIST/VDSP. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays. (Context for inter-lab variability in Vitamin D metabolites).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-Doxercalciferol-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of trans-Doxercalciferol-d3. As a potent Vitamin D2 analog, improper disposal of this compound poses significant health, safety, and environmental risks. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and procedural clarity that extend beyond basic regulatory compliance. Our objective is to empower your laboratory with the knowledge to manage this potent compound's waste stream safely and efficiently, ensuring the protection of both personnel and the environment.

Foundational Understanding: The "Why" Behind Stringent Disposal

This compound and its parent compound, Doxercalciferol, are synthetic Vitamin D2 analogs.[1][] While therapeutically valuable, their high potency is the primary driver for stringent disposal protocols. The Safety Data Sheet (SDS) for Doxercalciferol classifies it as acutely toxic, with hazard statement H300: "Fatal if swallowed".[3] The oral LD50 in rats is reported as low as 3.5 mg/kg, placing it in a high-hazard category.[3]

From a mechanistic standpoint, excessive exposure to potent Vitamin D analogs can lead to hypercalcemia, hyperphosphatemia, and potentially severe organ damage, particularly to the kidneys.[4][5] Therefore, the core principle of our disposal strategy is containment . We must prevent this compound from entering the environment, municipal water systems, or creating unintended exposure routes for personnel.

The U.S. Environmental Protection Agency (EPA) has established specific regulations for managing pharmaceutical hazardous waste under the Resource Conservation and Recovery Act (RCRA), codified in 40 CFR Part 266, Subpart P.[6] A cornerstone of this rule is the strict prohibition on sewering (i.e., flushing down a drain or toilet) of hazardous waste pharmaceuticals, a practice that applies to all generators, including research laboratories.[7][8][9]

The Three Pillars of Doxercalciferol Waste Management

A robust disposal plan is built on three operational pillars. Adherence to these principles forms a self-validating system for safety and compliance.

  • Segregation: Not all waste is created equal. Diluting hazardous waste by mixing it with non-hazardous materials is not a compliant disposal method. Proper segregation at the point of generation is critical to prevent cross-contamination and ensure cost-effective, compliant disposal.[10]

  • Identification & Labeling: All waste containers must be clearly and accurately labeled. This is a fundamental requirement of both the EPA and the Occupational Safety and Health Administration (OSHA).[11] Proper labeling prevents accidental exposures and ensures the waste is handled correctly by your institution's Environmental Health & Safety (EHS) department and the final disposal facility.

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers.[10] For a potent compound like this compound, this prevents the generation of dusts, aerosols, or residues that could lead to occupational exposure.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating waste contaminated with this compound.

Doxercalciferol_Disposal_Workflow Start Waste Generation Point: Item potentially contaminated with this compound Is_Contaminated Is the item contaminated? Start->Is_Contaminated Bulk_Waste Is it bulk compound, expired material, or a concentrated solution? Is_Contaminated->Bulk_Waste  Yes Non_Haz_Waste Non-Hazardous Waste (Regular Lab Trash) Is_Contaminated->Non_Haz_Waste  No Trace_Waste Is it trace-contaminated? (e.g., empty vials, gloves, tips, bench paper, contaminated wipes) Bulk_Waste->Trace_Waste  No RCRA_Black_Bin RCRA Hazardous Waste Container (Typically a BLACK bin) Bulk_Waste->RCRA_Black_Bin  Yes Is_Sharp Is the item a sharp? Trace_Waste->Is_Sharp  Yes Trace_Waste_Bin Hazardous Drug Trace Waste Container (Often YELLOW, check institutional policy) Sharps_Container Puncture-Proof Sharps Container (For contaminated needles, scalpels, etc.) Is_Sharp->Trace_Waste_Bin  No Is_Sharp->Sharps_Container  Yes

Caption: Decision tree for proper segregation of this compound waste streams.

Standard Operating Procedures (SOPs) for Disposal

The following protocols provide step-by-step guidance. Always perform these actions within a chemical fume hood or other designated containment area while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves.

SOP-1: Disposal of Unused, Expired, or Off-Specification Solid Compound

This protocol applies to the pure active pharmaceutical ingredient (API).

  • Designate Waste Container: Obtain a designated RCRA Hazardous Waste container from your institution's EHS department. For potent pharmaceutical waste, this is typically a black, rigid, leak-proof container with a secure lid.[10]

  • Label Container: Affix a "Hazardous Waste" label to the container. Fill in all required information:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List "this compound". Spell out the full chemical name. Do not use abbreviations.

    • Hazards: Check the boxes for "Toxic".

  • Waste Transfer: Carefully place the original vial or container containing the solid compound directly into the hazardous waste container. If transferring powder, use appropriate powder handling techniques (e.g., weigh boats, spatulas) and decontaminate all tools afterward (see SOP-3).

  • Secure and Store: Securely close the lid of the hazardous waste container. Store the container in a designated, secure satellite accumulation area until it is collected by EHS.

SOP-2: Disposal of this compound Solutions

This protocol applies to solutions of the compound (e.g., in DMSO, ethanol).

  • Aqueous Solutions: DO NOT pour any solution down the drain. This is a direct violation of the EPA's sewering prohibition.[9]

  • Waste Container: Use the same designated RCRA Hazardous Waste container (black bin) as for the solid compound.

  • Waste Transfer: Carefully pour or pipette the liquid waste into the container. If the volume is small, you may place the entire sealed vial into the container.

  • Labeling: Update the "Hazardous Waste" label, adding the solvent (e.g., "this compound in Dimethyl Sulfoxide"). Ensure the percentage of each component is listed.

  • Secure and Store: Securely close the lid. Ensure the container is stored in secondary containment to prevent spills.

SOP-3: Disposal of Trace-Contaminated Labware and PPE

This protocol applies to items that are not grossly contaminated but have come into contact with the compound. This includes gloves, pipette tips, empty vials, weigh boats, and contaminated bench paper.

  • Designate Waste Container: Use a waste container designated for "Trace Hazardous Drug Waste" or "Trace Chemotherapy Waste." Per OSHA and NIOSH guidelines, these items require special handling.[12] The container is often yellow or marked distinctively. Consult your EHS department for the specific container used at your institution.

  • Waste Collection: At the point of use, immediately discard all contaminated disposables into this container.

  • Sharps: Any contaminated sharp (needles, syringes, glass Pasteur pipettes) must be placed in a designated, puncture-proof sharps container for hazardous waste.

  • Decontamination: For non-disposable items (e.g., spatulas, glassware), a validated decontamination procedure should be followed. This typically involves a multi-step rinse process. The initial rinsate is considered hazardous and must be disposed of according to SOP-2.

  • Secure and Store: Keep the trace waste container closed when not in use. Store it in your lab's satellite accumulation area for EHS pickup.

Summary of Disposal Requirements

Waste StreamContainer TypeKey Labeling RequirementsDisposal Method & Regulatory Basis
Bulk Compound & Solutions Black, rigid, sealed RCRA container"Hazardous Waste", "Toxic", Full Chemical Name(s) & ConcentrationIncineration. Governed by EPA 40 CFR Part 266, Subpart P.[10]
Trace Contaminated PPE/Labware Yellow (or institution-specific) trace hazardous drug container"Trace Hazardous Drug Waste" or similarIncineration. Best practice based on OSHA/NIOSH guidelines.[12]
Contaminated Sharps Red, puncture-proof sharps container"Hazardous Waste", Biohazard symbol if applicableIncineration. Governed by EPA, OSHA, and state regulations.
Spill Cleanup Materials Black, rigid, sealed RCRA container"Hazardous Waste", "Toxic", Full Chemical Name(s)Incineration. Treat as bulk hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, the primary objective is to contain the material and decontaminate the area without creating additional exposure risks.

  • Alert Personnel: Immediately alert others in the area.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills of powder, a respirator may be necessary.[13]

  • Containment:

    • Liquids: Cover with an absorbent material from a chemical spill kit.

    • Solids: Gently cover with damp absorbent pads to prevent the powder from becoming airborne. DO NOT dry sweep.

  • Cleanup: Working from the outside in, carefully collect all contaminated materials and absorbent pads.

  • Disposal: Place all cleanup materials into the designated RCRA Hazardous Waste container (black bin).

  • Decontamination: Clean the spill area with a deactivating solution (if available and validated) or a soap and water solution, followed by clean water. All wipes used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

By integrating these principles and procedures into your laboratory's daily workflow, you build a foundation of safety and trust. You ensure that your critical research does not come at the cost of occupational safety or environmental integrity.

References

  • Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. [Link]

  • Verlinden, L., et al. (2014). The future of vitamin D analogs. Frontiers in Physiology. [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Wrzosek, M., et al. (2023). Vitamin D and Its Analogues: From Differences in Molecular Mechanisms to Potential Benefits of Adapted Use in the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • U.S. Environmental Protection Agency. (2026, January 8). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. [Link]

  • Norman, A. W., & Okamura, W. H. (2015). Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. Anticancer Research. [Link]

  • ResearchGate. (n.d.). The rich history of the VitD family. [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. [Link]

  • Advant-Edge Solutions of Middle Atlantic, Inc. (2025, March 7). A Complete Guide To Pharmaceutical Waste Disposal And Containers. [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Norman, A. W., & Okamura, W. H. (2012). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry. [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded. [Link]

  • MLI Environmental. (2025, November 26). 6 Best Practices for Pharmaceutical Hazardous Waste Management. [Link]

  • Advant-Edge Solutions of Middle Atlantic, Inc. (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. [Link]

  • Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. [Link]

  • U.S. Food and Drug Administration. (n.d.). Hectorol (doxercalciferol) Capsules Label. [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. [Link]

  • U.S. Food and Drug Administration. (n.d.). HECTOROL (doxercalciferol) capsule, liquid filled Label. [Link]

  • Clinician.com. (n.d.). Doxercalciferol (Hectorol) for patients undergoing renal dialysis. [Link]

  • Sanofi. (n.d.). Mechanism of Action for Hectorol® (doxercalciferol). [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. [Link]

  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.